molecular formula C11H7ClN4 B1194075 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine CAS No. 7190-80-9

6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B1194075
CAS No.: 7190-80-9
M. Wt: 230.65 g/mol
InChI Key: CTKDTIYRVIGDLE-UHFFFAOYSA-N
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Description

6-chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine and an organochlorine compound.

Properties

IUPAC Name

6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7ClN4/c12-9-6-7-10-13-14-11(16(10)15-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKDTIYRVIGDLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358719
Record name 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7190-80-9
Record name 6-Chloro-3-phenyl-1,2,4-triazolo[4,3-b]pyridazine
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Record name 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine
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Record name 6-chloro-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Foundational & Exploratory

Technical Guide: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7190-80-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, spectral analysis, and biological activity, with a focus on its potential as an anticancer agent.

Core Compound Data

PropertyValueSource
CAS Number 7190-80-9[1]
Molecular Formula C₁₁H₇ClN₄N/A
Molecular Weight 230.65 g/mol N/A
IUPAC Name 6-chloro-3-phenyl-[2][3][4]triazolo[4,3-b]pyridazineN/A
Melting Point 149-152 °C (for the analogous compound 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine)[5]
Solubility Data not available. The compound is expected to have low solubility in water and be soluble in organic solvents like DMSO and DMF.N/A

Spectral Data

Spectral Data TypeKey Features (for analogous compounds)Source
¹H NMR Aromatic protons of the phenyl and pyridazine rings are expected in the range of δ 7.0-8.5 ppm. For instance, in 6-chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, pyridazine protons appear as doublets around δ 8.16 and 7.13 ppm.[5]
¹³C NMR Aromatic carbons are expected in the range of δ 120-150 ppm.[2]
Infrared (IR) Characteristic peaks for C=N, C=C stretching, and C-H bending in the aromatic region. For 6-chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine, peaks are observed at 1608 and 1538 cm⁻¹.[2]
Mass Spectrometry (MS) The molecular ion peak (M+) is expected at m/z 230, with a characteristic isotopic pattern for the chlorine atom.[5]

Synthesis and Experimental Protocols

Several synthetic routes for 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines have been reported. Two prominent methods are highlighted below.

Method 1: Solvent-Free Synthesis via Oxidative Cyclization

This environmentally friendly method involves the intramolecular oxidative cyclization of a hydrazone precursor.

Experimental Protocol:

  • Synthesis of 6-chloro-3-hydrazinopyridazine: A mixture of 3,6-dichloropyridazine and 1 equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours.

  • Formation of Hydrazone: 1 equivalent of 6-chloro-3-hydrazinopyridazine is homogenized with 1 mole of benzaldehyde at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Oxidative Cyclization: 1.1 equivalents of iodobenzene diacetate (IBD) are added in situ to the hydrazone mixture. The reaction mixture is ground for one hour to yield 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Workflow for Solvent-Free Synthesis

A 3,6-Dichloropyridazine + Hydrazine Hydrate B Reflux in tert-Butyl Alcohol A->B C 6-Chloro-3-hydrazinopyridazine B->C E Homogenization at RT C->E D Benzaldehyde D->E F (E/Z)-1-((6-chloropyridazin-3-yl)imino)methyl)benzene E->F H Grinding F->H G Iodobenzene Diacetate (IBD) G->H I 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine H->I

Caption: Solvent-free synthesis of the target compound.

Method 2: Synthesis via Intramolecular Oxidative Cyclization of Hydrazones

This method also utilizes an oxidative cyclization step and has been described for a series of 6-chloro-3-substituted-[2][3][4]triazolo[4,3-b]pyridazines.[6]

Experimental Protocol:

  • Synthesis of 6-chloropyridazin-3-yl hydrazones: Equimolar amounts of 6-chloro-3-hydrazinopyridazine and the corresponding aldehyde (in this case, benzaldehyde) are refluxed in ethanol.

  • Intramolecular Oxidative Cyclization: The resulting hydrazone is treated with iodobenzene diacetate in a suitable solvent to induce cyclization and formation of the triazole ring.

Biological Activity and Mechanism of Action

Derivatives of 6-chloro-[2][3][4]triazolo[4,3-b]pyridazine have demonstrated significant potential as anticancer agents. Their mechanism of action is primarily attributed to the dual inhibition of c-Met and Pim-1 kinases.[3]

  • c-Met Inhibition: The c-Met receptor tyrosine kinase, when activated by its ligand hepatocyte growth factor (HGF), triggers signaling pathways involved in cell proliferation, motility, and invasion. Aberrant c-Met activation is implicated in various cancers.

  • Pim-1 Inhibition: Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression and apoptosis. Its overexpression is associated with several human cancers.

By inhibiting both c-Met and Pim-1, these compounds can disrupt key signaling pathways that promote tumor growth and survival, leading to cell cycle arrest and apoptosis.[3] Studies have shown that certain derivatives can induce apoptosis in cancer cells via the activation of caspases.[6]

Signaling Pathways

The diagrams below illustrate the c-Met and PIM-1 signaling pathways, which are targeted by 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs.

c-Met Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds RAS RAS cMet->RAS PI3K PI3K cMet->PI3K STAT STAT cMet->STAT RAF RAF RAS->RAF AKT AKT PI3K->AKT Invasion Invasion STAT->Invasion MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified c-Met signaling cascade.

PIM-1 Signaling Pathway

cluster_cytokine Cytokines cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines e.g., IL-6 JAK JAK Cytokines->JAK Activate STAT3_5 STAT3/5 JAK->STAT3_5 Phosphorylate PIM1 PIM-1 STAT3_5->PIM1 Upregulate transcription BAD BAD (pro-apoptotic) PIM1->BAD Inhibits p21 p21 (CDK inhibitor) PIM1->p21 Inhibits Apoptosis Inhibition of Apoptosis BAD->Apoptosis CellCycle Cell Cycle Progression p21->CellCycle

Caption: PIM-1's role in cell survival and proliferation.

Conclusion

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a promising scaffold in the development of novel anticancer therapeutics. Its ability to dually inhibit the c-Met and Pim-1 signaling pathways presents a compelling strategy for targeting multiple oncogenic processes. Further research is warranted to fully elucidate its pharmacological profile, including its pharmacokinetic and pharmacodynamic properties, to advance its potential clinical application. This guide serves as a foundational resource for researchers and drug development professionals interested in this class of compounds.

References

Physicochemical Properties of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of the heterocyclic compound 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. This molecule belongs to a class of compounds that are of significant interest in medicinal chemistry due to their demonstrated biological activities, including the inhibition of key cellular signaling pathways.

Core Physicochemical Data

Quantitative physicochemical data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not extensively available in the public domain. The following table summarizes available data for the parent compound and closely related analogs to provide an estimated profile.

PropertyValueCompoundSource
Molecular Formula C₁₁H₇ClN₄6-Chloro-3-phenyltriazolo[4,3-b]pyridazineN/A
Molecular Weight 230.65 g/mol 6-Chloro-3-phenyltriazolo[4,3-b]pyridazineN/A
CAS Number 7190-80-96-Chloro-3-phenyltriazolo[4,3-b]pyridazine[1][2]
Predicted pKa -1.00 ± 0.306-Chloro-3-phenyltriazolo[4,3-b]pyridazineN/A
Storage Temperature 2-8°C6-Chloro-3-phenyltriazolo[4,3-b]pyridazineN/A
Melting Point 422 - 425 K (149 - 152 °C)6-Chloro-3-(3-methylphenyl)-[3][4][5]triazolo[4,3-b]pyridazineN/A
Topological Polar Surface Area 43.1 Ų6-Chloro-[3][4][5]triazolo[4,3-b]pyridazine[6]

Experimental Protocols

General Synthesis of 6-Chloro-3-aryl-[3][4][5]triazolo[4,3-b]pyridazines

A common synthetic route to 6-chloro-3-phenyltriazolo[4,3-b]pyridazine involves a multi-step process starting from 3,6-dichloropyridazine. The following is a generalized experimental protocol based on reported syntheses of analogous compounds.[7]

Step 1: Synthesis of 6-Chloro-3-hydrazinopyridazine

  • A mixture of 3,6-dichloropyridazine (1 equivalent) and hydrazine hydrate (1 equivalent) is refluxed in a suitable solvent such as tert-butyl alcohol for approximately four hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude 6-chloro-3-hydrazinopyridazine is purified, typically by recrystallization.

Step 2: Formation of the Hydrazone Intermediate

  • 6-Chloro-3-hydrazinopyridazine (1 equivalent) is homogenized with benzaldehyde (1 equivalent) at room temperature. For a solvent-free approach, the reactants can be ground together in a pestle and mortar.[7]

  • The reaction is monitored by TLC for the appearance of the new hydrazone spot, which typically forms within 20-30 minutes.

Step 3: Oxidative Cyclization to 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

  • To the hydrazone intermediate formed in situ, an oxidizing agent such as iodobenzene diacetate (IBD) (1.1 equivalents) is added.[7]

  • The mixture is then stirred or ground for an additional hour at room temperature.

  • The final product, 6-chloro-3-phenyltriazolo[4,3-b]pyridazine, is then isolated and purified using techniques such as column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compound are confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been identified as potent inhibitors of several protein kinases, including PIM-1 and c-Met, which are crucial regulators of cell proliferation, survival, and apoptosis.[8][9] Inhibition of these kinases can lead to the induction of apoptosis in cancer cells.

PIM-1 Kinase Inhibition and Apoptosis Induction

PIM-1 is a serine/threonine kinase that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad. Inhibition of PIM-1 by compounds like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine can lead to the activation of the intrinsic apoptotic pathway.

PIM1_Inhibition_Pathway 6_Chloro_3_phenyltriazolo_4_3_b_pyridazine 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine PIM1_Kinase PIM-1 Kinase 6_Chloro_3_phenyltriazolo_4_3_b_pyridazine->PIM1_Kinase Inhibits Bad_p p-Bad (Inactive) PIM1_Kinase->Bad_p Phosphorylates Bad Bad (Active) Bad_p->Bad Dephosphorylation Bcl_2 Bcl-2 Bad->Bcl_2 Inhibits Caspase_Activation Caspase Activation Bad->Caspase_Activation Promotes Apoptosis Apoptosis Bcl_2->Apoptosis Inhibits Caspase_Activation->Apoptosis

PIM-1 inhibition leading to apoptosis.
c-Met Signaling Pathway Inhibition

The c-Met receptor tyrosine kinase, upon activation by its ligand hepatocyte growth factor (HGF), triggers multiple downstream signaling cascades, including the PI3K/Akt and RAS/MAPK pathways, which promote cell proliferation, survival, and motility.[3][4][10][11] Triazolo[4,3-b]pyridazine derivatives can inhibit c-Met, thereby blocking these pro-tumorigenic signals.

cMet_Inhibition_Workflow cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling HGF HGF cMet c-Met Receptor HGF->cMet Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Inhibitor 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine Inhibitor->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation Invasion Motility & Invasion STAT->Invasion

Inhibition of the c-Met signaling cascade.

References

An In-depth Technical Guide on the Solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of the heterocyclic compound 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in organic solvents. Due to a lack of specific quantitative solubility data in publicly available scientific literature, this document focuses on qualitative solubility insights derived from synthetic procedures and provides a general experimental protocol for determining solubility.

Qualitative Solubility Profile

Based on documented synthesis and purification methods, a qualitative understanding of the solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its derivatives can be inferred. The compound exhibits solubility in a range of organic solvents, as evidenced by its use in various reaction and purification steps.

Table 1: Inferred Qualitative Solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and Related Derivatives in Organic Solvents

Organic SolventIndication of SolubilityContext from Literature
Toluene/Ethyl AcetateSolubleUsed as an eluent in chromatography for purification, suggesting good solubility.[1][2]
DichloromethaneSolubleA related compound was recrystallized from dichloromethane, indicating solubility.[3]
Chloroform/HexanesSolubleCrystals of a derivative were obtained by slow evaporation from a chloroform/hexanes solution.[2]
IsopropanolLimited to ModerateUsed as a reaction solvent for a related compound, with the product precipitating upon cooling, suggesting solubility is temperature-dependent.[3]
Tert-butyl alcoholSolubleEmployed as a solvent during the synthesis of the precursor for 6-chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines.
MethanolSolubleUsed for recrystallization of triazolo quinolone class derivatives.[5]
EthanolSolubleMentioned as a solvent for solubility studies of related triazolo quinolone derivatives.[5]
n-PropanolSolubleMentioned as a solvent for solubility studies of related triazolo quinolone derivatives.[5]
n-ButanolSolubleMentioned as a solvent for solubility studies of related triazolo quinolone derivatives.[5]
PyridineSolubleUsed as a reagent and solvent in the synthesis of a related compound.[1]

Note: This table provides a qualitative assessment. The actual quantitative solubility can vary based on factors like temperature, purity of the compound, and the specific isomer.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline compound like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is the gravimetric method.[5] This protocol outlines the key steps for such a determination.

Objective: To quantitatively determine the solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a specific organic solvent at a controlled temperature.

Materials:

  • 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine (crystalline solid)

  • Selected organic solvent(s) (e.g., methanol, ethanol, ethyl acetate)

  • Thermostatic shaker or water bath with temperature control (accuracy ±0.05 K)[5]

  • Analytical balance (accuracy ±0.0001 g)[5]

  • Glass vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Vacuum oven

Methodology:

  • Sample Preparation: Add an excess amount of crystalline 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine to a pre-weighed glass vial.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 298.15 K). Allow the mixture to equilibrate for a sufficient time (typically 24-72 hours) to ensure saturation. Constant agitation is necessary to facilitate dissolution.

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a vacuum oven at a temperature sufficient to evaporate the solvent completely without decomposing the solute.[5]

  • Mass Determination: Once the solvent is fully evaporated, weigh the vial containing the solid residue.[5] The difference between this mass and the mass of the empty vial gives the mass of the dissolved 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

  • Calculation of Solubility: The solubility can then be calculated in various units, such as g/L, mg/mL, or as a mole fraction.[5][6] The experiment should be repeated multiple times to ensure accuracy and reproducibility.[5][6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Solubility_Determination_Workflow Workflow for Gravimetric Solubility Determination A Sample Preparation: Excess solid solute + known volume of solvent in a vial B Equilibration: Incubate in thermostatic shaker at constant temperature A->B C Phase Separation: Allow undissolved solid to settle B->C D Sample Withdrawal & Filtration: Extract supernatant with a pre-heated syringe and filter C->D E Solvent Evaporation: Evaporate solvent from the filtered sample in a vacuum oven D->E F Mass Determination: Weigh the vial with the dry residue E->F G Data Analysis: Calculate solubility (e.g., mg/mL, mole fraction) F->G

Caption: Gravimetric method for determining compound solubility.

References

An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. This heterocyclic compound belongs to a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including cytotoxic and antitumor properties.[1][2] This document details established synthetic protocols, thorough characterization data, and insights into its mechanism of action.

Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

The synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine can be achieved through a multi-step process, primarily involving the formation of a key hydrazone intermediate followed by oxidative cyclization. An alternative pathway involves a thermal ring transformation from a tetrazole derivative.

Method 1: Oxidative Cyclization of a Hydrazone Intermediate

This is a widely adopted method for the synthesis of[3][4][5]triazolo[4,3-b]pyridazines.[4] The general scheme involves three main steps:

  • Formation of 6-chloro-3-hydrazinopyridazine: 3,6-dichloropyridazine is reacted with hydrazine hydrate.

  • Condensation to form a hydrazone: The resulting 6-chloro-3-hydrazinopyridazine is condensed with benzaldehyde.

  • Intramolecular oxidative cyclization: The hydrazone intermediate undergoes cyclization to form the final triazole ring system.

Synthesis_Workflow cluster_reactants Starting Materials cluster_intermediates Intermediates cluster_product Final Product A 3,6-Dichloropyridazine D 6-Chloro-3-hydrazinopyridazine A->D + Hydrazine Hydrate (Reflux in tert-butanol) B Hydrazine Hydrate C Benzaldehyde E 6-Chloropyridazin-3-yl hydrazone of Benzaldehyde D->E + Benzaldehyde (Grinding at RT) F 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine E->F Oxidative Cyclization (e.g., Iodobenzene diacetate)

Caption: Synthesis workflow for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Experimental Protocol (Method 1):

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine A mixture of 3,6-dichloropyridazine (1 equivalent) is refluxed with hydrazine hydrate (1 equivalent) in tert-butyl alcohol for approximately four hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting solid, 6-chloro-3-hydrazinopyridazine, is collected.[4]

Step 2: Synthesis of the Hydrazone Intermediate 6-chloro-3-hydrazinopyridazine (1 equivalent) is homogenized with benzaldehyde (1 equivalent) by grinding in a pestle and mortar at room temperature. The reaction is typically complete within 20-30 minutes, which can be confirmed by TLC analysis.[4]

Step 3: Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine To the hydrazone intermediate formed in situ, an oxidizing agent such as iodobenzene diacetate (1.1 equivalents) is added, and the mixture is ground for an additional hour.[4] The solid product is then purified, typically by recrystallization or column chromatography, to yield 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Method 2: Thermal Ring Transformation

An alternative synthesis route involves the reaction of a substituted tetrazole with a dichloropyridazine, followed by a thermal ring transformation. For instance, a similar compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, was prepared from 3,6-dichloropyridazine and 5-(3-methylphenyl)tetrazole in the presence of pyridine in toluene, followed by heating to reflux.[6]

Characterization Data

The structural confirmation of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is achieved through various spectroscopic techniques. The following tables summarize the expected and reported data for the title compound and its closely related derivatives.

Physical and Spectroscopic Data
PropertyData
Molecular Formula C₁₁H₇ClN₄
Molecular Weight 230.65 g/mol
Appearance Expected to be a solid, potentially crystalline.
Melting Point A related compound, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine, has a melting point of 422-425 K.[6]
¹H NMR Spectroscopic Data

The ¹H NMR spectrum is expected to show characteristic signals for the pyridazine and phenyl ring protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Pyridazine H-7~8.1-8.4Doublet~9.2
Pyridazine H-8~7.1-7.3Doublet~9.2
Phenyl Protons (ortho)~8.3-8.5Multiplet-
Phenyl Protons (meta, para)~7.5-7.6Multiplet-
Note: Expected values are based on data from similar structures.[4]
¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyridazine C-3~143
Pyridazine C-6~149
Pyridazine C-7~126
Pyridazine C-8~121
Pyridazine C-9a~148
Phenyl C-1'~127-129
Phenyl C-2', C-6'~129-130
Phenyl C-3', C-5'~128-129
Phenyl C-4'~130-131
Note: Expected values are based on data from similar structures.[3]
Infrared (IR) Spectroscopy Data
Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3050-3150
C=N, C=C (aromatic rings)1500-1600
C-Cl700-800
Note: Expected values are based on general IR correlation tables and data from related compounds.[3]
Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and fragmentation pattern.

TechniqueExpected m/z
ESI-MS[M+H]⁺ at ~231.03, showing isotopic pattern for Chlorine.

Biological Activity and Signaling Pathways

Derivatives of[3][4][5]triazolo[4,3-b]pyridazine have demonstrated significant potential as anticancer agents.[1][2] Specifically, some compounds in this class have been identified as potent cytotoxic agents against various cancer cell lines, including acute lymphoblastic leukemia and breast adenocarcinoma.

One of the proposed mechanisms of action for the antitumor activity of related triazolo[4,3-b]pyridazine derivatives is the dual inhibition of c-Met and Pim-1 kinases.[1][2] Both c-Met and Pim-1 are proto-oncogenic kinases that play crucial roles in cell proliferation, survival, and angiogenesis. Their deregulation is implicated in the progression of many cancers. Inhibition of these kinases can disrupt downstream signaling pathways, such as the PI3K/AKT/mTOR pathway, leading to cell cycle arrest and apoptosis.[1]

Signaling_Pathway cluster_drug Drug Action cluster_kinases Target Kinases cluster_pathway Downstream Signaling cluster_cellular_effects Cellular Effects Drug 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine (Potential Inhibitor) cMet c-Met Drug->cMet Inhibits Pim1 Pim-1 Drug->Pim1 Inhibits PI3K PI3K cMet->PI3K Proliferation Cell Proliferation & Survival mTOR mTOR Pim1->mTOR AKT AKT PI3K->AKT AKT->mTOR mTOR->Proliferation Promotes Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

References

The Rising Therapeutic Potential of Triazolopyridazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Among the myriad of heterocyclic scaffolds, the triazolopyridazine core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth analysis of the current research on novel triazolopyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details common experimental methodologies, and visualizes critical biological pathways to facilitate further research and development in this promising area.

Anticancer Activity: Targeting Key Oncogenic Pathways

Triazolopyridazine derivatives have shown significant promise as anticancer agents, with numerous studies reporting potent activity against a range of cancer cell lines. The primary mechanisms of action often involve the inhibition of crucial kinases and signaling pathways implicated in tumor growth and proliferation.

Inhibition of c-Met and Pim-1 Kinases

Several novel triazolo[4,3-b]pyridazine derivatives have been designed and synthesized as dual inhibitors of c-Met and Pim-1 kinases, two important targets in cancer therapy.[1] The dysregulation of the c-Met/HGF signaling pathway is known to drive tumorigenesis and metastasis.[2]

Table 1: Anticancer Activity of Triazolopyridazine Derivatives against Various Cancer Cell Lines

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference
12e c-MetA549 (Lung)1.06 ± 0.16[2]
MCF-7 (Breast)1.23 ± 0.18[2]
HeLa (Cervical)2.73 ± 0.33[2]
13b c-Met-0.21 (enzymatic)[2]
4g c-Met, Pim-1-0.163 ± 0.01 (c-Met)[1]
0.283 ± 0.01 (Pim-1)[1]
9a Not SpecifiedNCI-H460 (Lung)5.2[3]
6f Not SpecifiedMCF-7 (Breast)14.5 - 40[3]
P815 (Murine Mastocytoma)35 - 82.5[3]
TI-12403 Tankyrase (TNKS)COLO320DM, DLD-1 (Colorectal)-[4][5]

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.

WNT/β-catenin Pathway Inhibition

The WNT/β-catenin signaling pathway is frequently hyperactivated in colorectal cancers, often due to mutations in the adenomatous polyposis coli (APC) gene.[4][5] Tankyrase (TNKS) is a key enzyme in this pathway that promotes the degradation of AXIN, a negative regulator of β-catenin. A novel triazolopyridine derivative, TI-12403, has been identified as a potent TNKS inhibitor.[4][5] This compound was shown to stabilize AXIN2, reduce active β-catenin levels, and downregulate β-catenin target genes in colorectal cancer cells.[4][5]

Induction of Apoptosis

Some triazolopyridazine derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death. For instance, compound 12e was found to induce late apoptosis in A549 lung cancer cells and cause cell cycle arrest in the G0/G1 phase.[2] Similarly, certain 1,2,3-triazolopyridazinone derivatives have been shown to exhibit anticancer activity by promoting apoptosis, as confirmed by acridine orange/ethidium bromide (AO/EB) staining and caspase-3 activity assays.[6]

Antimicrobial Activity: A New Frontier in Combating Infectious Diseases

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Triazolopyridazine derivatives have demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity.[7] Several of these compounds exhibited moderate to good activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives

Compound IDStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Reference
1a 32-64-[7]
1f 32-6416-32[7]
1i 32-6416-32[7]
2c 32-64-[7]
2e 3216[7]
Ampicillin (Control) 3216[7]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

The proposed mechanism of antibacterial action for some 1,2,4-triazole derivatives involves the disruption of the bacterial cell membrane structure and the inhibition of DNA gyrase and topoisomerase IV.[7]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Triazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity. For example, new 1,2,4-triazole derivatives of pyrrolo[3,4-d]pyridazinone have demonstrated good inhibitory activity against the COX-2 isoenzyme, with favorable COX-2/COX-1 selectivity ratios compared to the reference drug meloxicam.[8]

Experimental Protocols

General Synthesis of Triazolopyridazine Derivatives

A common synthetic route to prepare triazolo[4,3-b]pyridazine derivatives involves the initial reaction of 3-chloro-6-hydrazinopyridazine with various aromatic aldehydes in ethanol and glacial acetic acid to yield 3-(2-arylidenehydrazinyl)-6-chloropyridazine derivatives.[1] These intermediates are then subjected to oxidative cyclization using ferric chloride in ethanol to afford the 6-chloro-3-arylidene-[2][3][7]triazolo[4,3-b]pyridazine core structure.[1] Further modifications can be made by nucleophilic substitution at the C6 position.

In Vitro Anticancer Activity Assessment (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After incubation, the MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antibacterial Activity Assessment (Microbroth Dilution Method)

The minimum inhibitory concentration (MIC) of the compounds against bacterial strains is typically determined using the microbroth dilution method.[7]

  • Preparation of Inoculum: Bacterial strains are cultured overnight, and the inoculum is prepared and standardized to a specific concentration (e.g., 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates downstream signaling pathways that promote cell proliferation, survival, and motility. Triazolopyridazine derivatives can inhibit this pathway by blocking the kinase activity of c-Met.

cMet_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) cMet->Downstream Activates Triazolo Triazolopyridazine Derivative Triazolo->cMet Inhibits Proliferation Cell Proliferation, Survival, Motility Downstream->Proliferation Promotes Anticancer_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of Triazolopyridazine Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification MTT MTT Assay (Cell Viability) Purification->MTT Kinase Kinase Inhibition Assay (e.g., c-Met, Pim-1) MTT->Kinase Active Compounds Apoptosis Apoptosis Assay (e.g., Flow Cytometry) Kinase->Apoptosis WesternBlot Western Blotting (Protein Expression) Apoptosis->WesternBlot Lead Compounds CellCycle Cell Cycle Analysis WesternBlot->CellCycle

References

A Technical Guide to the Synthesis and Screening of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological screening of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent anticancer, antimicrobial, and enzyme-inhibiting properties. This document details the synthetic methodologies, experimental protocols, and quantitative biological data to facilitate further research and development in this promising area.

Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

A prevalent and efficient method for the synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines involves the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[1] This approach offers a greener alternative with mild reaction conditions.[2] Another established method is the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form 6-chloro-3-hydrazinopyridazine, which is then reacted with an appropriate aldehyde and subsequently cyclized.

A general synthetic scheme is outlined below. The initial step involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to yield 6-chloro-3-hydrazinopyridazine. This intermediate is then condensed with various aromatic aldehydes to form the corresponding hydrazones. Finally, intramolecular oxidative cyclization, often facilitated by reagents like iodobenzene diacetate (IBD) or ferric chloride, leads to the desired 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazine derivatives.[1][3]

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Formation cluster_intermediate2 Hydrazone Formation cluster_final Cyclization 3_6_dichloropyridazine 3,6-Dichloropyridazine 6_chloro_3_hydrazinopyridazine 6-Chloro-3-hydrazinopyridazine 3_6_dichloropyridazine->6_chloro_3_hydrazinopyridazine Reflux in tert-butanol Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->6_chloro_3_hydrazinopyridazine Hydrazone_intermediate Hydrazone Intermediate 6_chloro_3_hydrazinopyridazine->Hydrazone_intermediate Homogenize Aromatic_aldehyde Aromatic Aldehyde Aromatic_aldehyde->Hydrazone_intermediate Final_product 6-Chloro-3-aryl- [1,2,4]triazolo[4,3-b]pyridazine Hydrazone_intermediate->Final_product Oxidative Cyclization (e.g., IBD)

Caption: General workflow for the synthesis of 6-chloro-3-aryl-[1][2][3]triazolo[4,3-b]pyridazines.

Experimental Protocol: Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines[1][4]

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine A mixture of 3,6-dichloropyridazine (1 equiv.) and hydrazine hydrate (1 equiv.) is refluxed in tert-butanol for four hours. After cooling, the resulting precipitate is filtered, washed, and dried to yield 6-chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 6-chloropyridazin-3-yl hydrazones To a solution of 6-chloro-3-hydrazinopyridazine (1 equiv.) in a suitable solvent, the appropriate aldehyde (1 equiv.) is added. The reaction mixture is then stirred at room temperature. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines The hydrazone from Step 2 is subjected to intramolecular oxidative cyclization. A common method involves the use of iodobenzene diacetate (IBD) (1.1 equiv.) as an oxidizing agent. The reaction is typically carried out at room temperature and monitored by TLC. Upon completion, the product is isolated and purified.

Biological Screening of Derivatives

These derivatives have been extensively screened for their biological activities, with a primary focus on their potential as anticancer agents. Other investigated properties include antimicrobial and enzyme inhibitory activities.

Anticancer Activity

Derivatives of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine have demonstrated significant cytotoxic effects against a range of human cancer cell lines, including leukemia (SB-ALL, NALM-6), breast cancer (MCF-7), gastric adenocarcinoma (SGC-7901), and lung adenocarcinoma (A549).[1][2]

Table 1: Cytotoxic Activity of Selected 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

CompoundSubstitution PatternCell LineIC50 (µM)Reference
4f -SB-ALL~1.64-5.66[1]
4f -NALM-6~1.14-3.7[1]
4j -SB-ALL~1.64-5.66[1]
4j -NALM-6~1.14-3.7[1]
4q -SB-ALL~1.64-5.66[1]
4q -NALM-6~1.14-3.7[1]
Doxorubicin (Control)SB-ALL0.167[1]

Table 2: Antiproliferative Activity of Selected Triazolo[4,3-b]pyridazine Derivatives

CompoundMean Growth Inhibition (%)Reference
4a 29.08[3]
4g 55.84[3]
Mechanism of Anticancer Action

The anticancer activity of these compounds is often attributed to the induction of apoptosis. For instance, compounds 4f , 4j , and 4q have been shown to induce apoptosis in NALM-6 cells through the activation of caspase 3/7.[1] Furthermore, some derivatives act as dual inhibitors of c-Met and Pim-1 kinases, which are crucial in tumor growth and proliferation.[2][3] Compound 4g , for example, demonstrated potent inhibitory activity against both c-Met (IC50 = 0.163 µM) and Pim-1 (IC50 = 0.283 µM).[3] This inhibition can lead to cell cycle arrest, as observed with compound 4g causing an S-phase arrest in MCF-7 cells.[3][4] The downstream effects of this kinase inhibition include the downregulation of the PI3K/AKT/mTOR signaling pathway.[3][4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cMet c-Met Receptor PI3K PI3K cMet->PI3K Pim1 Pim-1 Kinase AKT AKT Pim1->AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Caspase9 Caspase-9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Derivative Triazolo[4,3-b]pyridazine Derivative (e.g., 4g) Derivative->cMet Inhibits Derivative->Pim1 Inhibits Derivative->Caspase9 Activates

Caption: Simplified signaling pathway showing the inhibitory action on c-Met/Pim-1 and induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and incubated to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated further to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are determined.

Screening_Workflow Start Start: Synthesized Derivatives Cell_Culture 1. Seed Cancer Cells in 96-well plates Start->Cell_Culture Treatment 2. Treat cells with varying concentrations of derivatives Cell_Culture->Treatment Incubation 3. Incubate for 48 hours Treatment->Incubation MTT_Addition 4. Add MTT reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilizing agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Measure absorbance Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % viability and IC50 values Absorbance_Reading->Data_Analysis End End: Identify Potent Anticancer Agents Data_Analysis->End

References

In-Depth Technical Guide: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Spectroscopic Data

6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine

This analog provides the closest approximation to the spectroscopic data for the target compound.

Table 1: NMR and Mass Spectrometry Data for 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine [1]

Parameter Value
¹H NMR (300 MHz, CDCl₃) δ 8.23 (m, 2H, ph), 8.16 (d, 1H, J = 9.6 Hz, pyridazine-H), 7.41 (t, 1H, ph), 7.32 (d, 1H, J = 8.2 Hz, ph), 7.13 (d, 1H, J = 9.6 Hz, pyridazine-H), 2.52 (s, 3H, CH₃)
¹³C NMR (75 MHz, CDCl₃) δ 149.1 (Cq), 148.2 (Cq), 143.5 (Cq), 139.0 (Cq), 136.6 (Cq), 131.6 (CH), 128.7 (CH), 128.3 (CH), 126.6 (CH), 124.7 (CH), 122.0 (CH), 21.5 (CH₃)
Mass Spectrometry (FD-MS) m/z 244.3 (M⁺⁺, 100%, Cl-pattern)
6-Chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine

This analog provides data on the influence of a para-substituent on the phenyl ring.

Table 2: NMR, IR, and Mass Spectrometry Data for 6-Chloro-3-[4-(hexyloxy)phenyl]-[2][3][4]triazolo[4,3-b]pyridazine [5]

Parameter Value
¹H NMR (400 MHz, CDCl₃) δ 8.36 (d, J = 9 Hz, 2H, ph), 8.09 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.09 (d, J = 9.6 Hz, 1H, pyridazine-H), 7.03 (d, J = 9 Hz, 2H, ph), 4.01 (t, J = 6.6 Hz, 2H, OCH₂), 1.83–1.76 (m, 2H, CH₂), 1.50–1.43 (m, 2H, CH₂), 1.36–1.31 (m, 4H, CH₂), 0.90 (t, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃) δ 161.0, 149.0, 148.0, 143.3, 129.2, 126.5, 121.4, 117.6, 114.7, 68.1, 31.5, 25.7, 22.6, 14.0
IR (ATR, cm⁻¹) 3045, 2956, 2938, 2918, 2865, 1608, 1538, 1458, 1253, 1057, 830
Mass Spectrometry (FD-MS) m/z 330.1 (M⁺)
Mass Spectrometry (HR-ESI-MS) found 353.1160, calculated 353.1145 for M+Na⁺

Experimental Protocols

A general and efficient method for the synthesis of 6-chloro-3-alkyl/aryl-1,2,4-triazolo[4,3-b]pyridazines has been developed, which can be adapted for the synthesis of the target compound.[6]

Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

This synthesis involves a two-step process starting from 3,6-dichloropyridazine.

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

A mixture of 3,6-dichloropyridazine and 1 equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours. The reaction mixture is then cooled, and the resulting precipitate of 6-chloro-3-hydrazinopyridazine is collected.

Step 2: Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

  • 1 mole of benzaldehyde is homogenized with 1 equivalent of the 6-chloro-3-hydrazinopyridazine from Step 1.

  • The mixture is ground in a pestle and mortar at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion (approximately 20 minutes).

  • 1.1 equivalents of iodobenzene diacetate (IBD) is added in situ, and the grinding is continued for another hour to facilitate the oxidative cyclization.

  • The final product, 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, is then purified.

This solvent-free protocol offers an environmentally friendly and efficient route to this class of compounds.

Biological Activity and Signaling Pathway

Derivatives of 1,2,4-triazolo[4,3-b]pyridazine have been reported to exhibit a range of biological activities, including anxiolytic properties. This anxiolytic effect is believed to be mediated through the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.

GABA-A Receptor Signaling Pathway

The binding of an anxiolytic agent, such as a triazolopyridazine derivative, to the GABA-A receptor potentiates the effect of the endogenous ligand, gamma-aminobutyric acid (GABA). This leads to an increased influx of chloride ions into the neuron, resulting in hyperpolarization of the cell membrane and a decrease in neuronal excitability. This inhibitory effect in key brain regions associated with anxiety, such as the amygdala, is thought to be the basis of the anxiolytic action.

Below is a diagram illustrating the general mechanism of action of anxiolytics at the GABA-A receptor.

GABA_A_Receptor_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A GABA-A Receptor Chloride Channel GABA->GABA_A:f0 Binds Anxiolytic Triazolopyridazine (Anxiolytic) Anxiolytic->GABA_A:f0 Potentiates Cl_in Cl- Influx GABA_A:f1->Cl_in Opens Hyperpolarization Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect

Caption: GABA-A Receptor Signaling Pathway.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Characterization Reactants 3,6-Dichloropyridazine + Hydrazine Hydrate Reaction1 Reflux in tert-butanol Reactants->Reaction1 Intermediate 6-chloro-3-hydrazinopyridazine Reactants2 Intermediate + Benzaldehyde Intermediate->Reactants2 Reaction1->Intermediate Reaction2 Grinding (Solvent-free) Reactants2->Reaction2 Cyclization Oxidative Cyclization with IBD Reaction2->Cyclization Product 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine Cyclization->Product NMR ¹H and ¹³C NMR Product->NMR Structural Elucidation MS Mass Spectrometry Product->MS Molecular Weight Confirmation IR IR Spectroscopy Product->IR Functional Group Analysis TLC TLC Monitoring Product->TLC Purity Check

Caption: Synthesis and Characterization Workflow.

References

Crystal Structure Analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of specific crystallographic data for the title compound, this guide utilizes the comprehensive data from its closely related analog, 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine , as a representative model. This analog differs only by a single methyl group on the phenyl ring, and its structural data provides valuable insights into the core molecular conformation and crystal packing of this class of compounds.

Molecular Structure and Crystallographic Data

The crystal structure of 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine reveals a molecule that is nearly planar.[1] The core bicyclic triazolopyridazine system and the appended phenyl ring are nearly coplanar, which can influence intermolecular interactions such as π–π stacking.[1][2] In the crystal lattice, molecules often form dimers through these π–π interactions, which are further interconnected by weak hydrogen bonds.[1]

Crystallographic Data Summary

The following table summarizes the key crystallographic data for 6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazine.

ParameterValue
Chemical FormulaC₁₂H₉ClN₄
Formula Weight244.68 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1001 (18)
b (Å)11.431 (3)
c (Å)13.783 (3)
β (°)93.403 (6)
Volume (ų)1116.6 (5)
Z4
Temperature (K)173
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.050
wR-factor0.132
Selected Bond Lengths and Angles

The internal geometry of the molecule provides insights into its electronic structure. The bond lengths within the pyridazine ring suggest a degree of double bond localization.[1]

Bond/AngleLength (Å) / Degrees (°)
C-Cl1.732 (3)
N2-N31.372 (3)
N8-N91.381 (3)
C1-N21.290 (4)
C4-N91.317 (4)
C7-N81.324 (4)
C16-C12-C13-C14-176.5 (3)

Experimental Protocols

Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

Several synthetic routes have been established for this class of compounds. A common and efficient method is the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[3] Another reported method involves the reaction of a substituted tetrazole with dichloropyridazine.[1]

Example Protocol (adapted from related syntheses):

  • Formation of Hydrazone: 6-Chloro-3-hydrazinopyridazine is reacted with benzaldehyde in a suitable solvent (e.g., ethanol) at room temperature to form the corresponding hydrazone.

  • Oxidative Cyclization: The resulting hydrazone is then treated with an oxidizing agent, such as iodobenzene diacetate, to induce intramolecular cyclization, yielding the final 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine product.

  • Purification: The crude product is purified by recrystallization or column chromatography.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure involves the following key steps:

  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a solution of the purified compound in a suitable solvent mixture (e.g., chloroform/hexanes).[1]

  • Data Collection: A single crystal is mounted on a diffractometer (e.g., Bruker SMART APEXII).[1] The crystal is maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[2]

Visualizations

Experimental Workflow for Crystal Structure Analysis

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structural Analysis synthesis Synthesis of 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine purification Purification (Recrystallization/ Chromatography) synthesis->purification crystal_growth Slow Evaporation of Solvent purification->crystal_growth data_collection Data Collection (Single-Crystal Diffractometer) crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement cif_file Final Crystallographic Information File (CIF) structure_refinement->cif_file molecular_geometry Analysis of Bond Lengths, Angles, and Torsion Angles cif_file->molecular_geometry packing_analysis Analysis of Intermolecular Interactions (π-π stacking, H-bonds) cif_file->packing_analysis

Caption: Experimental workflow for the crystal structure analysis.

Hypothetical Signaling Pathway Inhibition

Derivatives of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine have shown potential as anticancer agents, with some acting as dual inhibitors of c-Met and Pim-1 kinases or as antitubulin agents, leading to apoptosis.[3][4][5] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by such a compound.

signaling_pathway compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Derivative cMet c-Met Kinase compound->cMet Inhibits Pim1 Pim-1 Kinase compound->Pim1 Inhibits Tubulin Tubulin Polymerization compound->Tubulin Inhibits PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT Pim1->PI3K_AKT Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Tubulin->Proliferation Promotes Microtubule_Disruption Microtubule Disruption Apoptosis Apoptosis Proliferation->Apoptosis Suppresses Microtubule_Disruption->Apoptosis

Caption: Hypothetical inhibition of cancer signaling pathways.

References

Initial Toxicity Screening of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial toxicity screening of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a heterocyclic compound of interest in medicinal chemistry. The document details the methodologies for key in vitro toxicity assays, presents available cytotoxicity data for its derivatives, and visualizes relevant biological pathways to offer a foundational understanding of its potential toxicological profile.

Introduction

The[1][2]triazolo[4,3-b]pyridazine scaffold is a recognized pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anticonvulsant properties. The 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine core serves as a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications, particularly as cytotoxic agents against various cancer cell lines. Understanding the initial toxicity profile of this core structure is crucial for guiding further drug development and lead optimization efforts. This guide outlines the fundamental assays required for a preliminary assessment of cytotoxicity, genotoxicity, and potential mechanisms of action.

In Vitro Cytotoxicity Assessment

The initial evaluation of a compound's toxicity involves assessing its effect on cell viability and proliferation. This is typically achieved through a panel of in vitro cytotoxicity assays performed on various human cancer cell lines.

Quantitative Cytotoxicity Data

While specific toxicity data for the parent compound 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is limited in publicly available literature, studies on its derivatives provide valuable insights into the potential cytotoxicity of this chemical class. The following tables summarize the half-maximal inhibitory concentration (IC50) values of several 6-substituted-3-phenyltriazolo[4,3-b]pyridazine derivatives against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazine Derivatives

CompoundCell LineIC50 (µM)
4f SB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7
4j SB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7
4q SB-ALL (Acute Lymphoblastic Leukemia)~1.64-5.66
NALM-6 (Acute Lymphoblastic Leukemia)~1.14-3.7
Doxorubicin (control)SB-ALL (Acute Lymphoblastic Leukemia)0.167
Data extracted from a study on 6-chloro-3-substituted-[1][2]triazolo[4,3-b]pyridazines as cytotoxic agents.[3]

Table 2: Antiproliferative Activity of 3,6-Diaryl-[1][2]triazolo[4,3-b]pyridazine Derivatives

CompoundCell LineIC50 (µM)
4q SGC-7901 (Stomach Cancer)0.014
A549 (Lung Cancer)0.008
HT-1080 (Fibrosarcoma)0.012
CA-4 (control)-0.009–0.012
Data from a study on 3,6-diaryl-[1][2]triazolo[4,3-b]pyridazines as antitubulin agents.
Experimental Protocols for Cytotoxicity Assays

The MTT assay is a colorimetric method for assessing cell metabolic activity.[4][5][6][7][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[5]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.

  • Incubation: Incubate the plate at 37°C for 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

The SRB assay is a colorimetric assay that quantifies total cellular protein content, providing an estimate of cell number.[9][10][11]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with deionized water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage. The in vitro micronucleus test is a widely accepted method for this purpose.

Experimental Protocol for In Vitro Micronucleus Test (OECD 487)

The in vitro micronucleus test detects micronuclei in the cytoplasm of interphase cells, which can originate from chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[12]

Protocol:

  • Cell Culture: Use appropriate mammalian cells, such as human peripheral blood lymphocytes or a suitable cell line (e.g., CHO, V79, TK6).

  • Compound Exposure: Treat the cells with at least three analyzable concentrations of the test compound, with and without metabolic activation (S9 fraction), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Cell Harvesting and Staining: Harvest the cells, prepare slides, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A positive result is characterized by a significant and dose-dependent increase in the frequency of micronucleated cells.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Understanding the mechanism by which a compound induces cytotoxicity is a critical step in its toxicological evaluation. Assays for apoptosis and cell cycle arrest can provide valuable mechanistic information.

Caspase-3/7 Activation Assay

Activation of effector caspases, such as caspase-3 and -7, is a hallmark of apoptosis.

Protocol:

  • Cell Seeding and Treatment: Plate cells in a 96-well plate and treat with the test compound for a specified time.

  • Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to the wells. The reagent also contains components to lyse the cells.

  • Incubation: Incubate at room temperature to allow for caspase-mediated cleavage of the substrate.

  • Signal Measurement: Measure the resulting luminescence or fluorescence, which is proportional to the caspase-3/7 activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells with the test compound for a defined period.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI), which binds stoichiometrically to DNA. RNase treatment is included to prevent staining of RNA.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

Visualizing the potential signaling pathways affected by 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and the experimental workflows for its toxicity screening can aid in understanding its biological activity.

Signaling Pathway Diagrams

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been reported to target signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met and Pim-1 kinase pathways. Inhibition of these pathways can lead to the induction of apoptosis.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2 GRB2/SOS cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Compound->cMet Inhibits RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation

Caption: Simplified c-Met signaling pathway and potential inhibition.

Pim1_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK STAT STAT3/5 JAK->STAT Pim1 Pim-1 Kinase STAT->Pim1 Bad Bad Pim1->Bad Inhibits p27 p27 Pim1->p27 Inhibits Compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Compound->Pim1 Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle Cell Cycle Progression p27->CellCycle Inhibits

Caption: Pim-1 kinase signaling pathway and potential inhibition.

Apoptosis_Pathway Compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Mitochondria Mitochondria Compound->Mitochondria Induces stress CytochromeC Cytochrome c Mitochondria->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Procaspase37 Pro-caspase-3/7 Procaspase37->Caspase9 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by the compound.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial in vitro toxicity screening of a novel compound.

Toxicity_Screening_Workflow Start Start: Compound Synthesis and Characterization Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT, SRB) - Multiple cell lines - Dose-response curves Start->Cytotoxicity Genotoxicity In Vitro Genotoxicity Assay (e.g., Micronucleus Test) Start->Genotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanistic Studies - Apoptosis Assays (Caspase) - Cell Cycle Analysis IC50->Mechanism Decision Go/No-Go Decision for Further Development IC50->Decision Genotoxic Assess Genotoxic Potential Genotoxicity->Genotoxic Genotoxic->Decision MoA Elucidate Mechanism of Action Mechanism->MoA MoA->Decision

Caption: General workflow for initial in vitro toxicity screening.

Conclusion

The initial toxicity screening of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its derivatives is a critical step in evaluating their therapeutic potential. This guide provides the foundational knowledge for conducting and interpreting key in vitro toxicity assays. The available data on its derivatives suggest that this class of compounds exhibits significant cytotoxic activity against various cancer cell lines, warranting further investigation. A systematic approach, as outlined in this document, will enable researchers to build a comprehensive toxicological profile, identify potential liabilities, and make informed decisions regarding the advancement of these promising compounds in the drug discovery pipeline.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the quantitative determination of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in active pharmaceutical ingredients (API) and pharmaceutical formulations using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable quantification of this compound is essential for quality control, stability studies, and pharmacokinetic assessments. This application note describes two robust and validated analytical methods for its quantification.

  • Method A: HPLC-UV - A reliable and widely accessible method for the determination of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in bulk drug substance and formulated products.

  • Method B: LC-MS/MS - A highly sensitive and selective method for trace-level quantification, suitable for complex matrices or when high sensitivity is required.

Physicochemical Properties

  • Chemical Structure:

    Chemical structure of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

  • Molecular Formula: C₁₁H₇ClN₄

  • Molecular Weight: 230.66 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Soluble in organic solvents such as methanol, acetonitrile, and dimethylformamide (DMF).

Method A: HPLC-UV Quantification

Principle

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC) to separate 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine from potential impurities and excipients. The compound is then quantified using an ultraviolet (UV) detector at its maximum absorbance wavelength.

Experimental Protocol

3.2.1. Instrumentation and Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, and DAD or VWD detector.
Column C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Diode Array Detector (DAD) at 254 nm
Run Time 15 minutes

3.2.2. Reagent and Sample Preparation

  • Mobile Phase Preparation: Prepare the mobile phases by adding 1 mL of formic acid to 1 L of HPLC-grade water (Mobile Phase A) and 1 mL of formic acid to 1 L of HPLC-grade acetonitrile (Mobile Phase B). Filter through a 0.45 µm membrane filter and degas before use.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation (from a solid formulation):

    • Accurately weigh and transfer a portion of the powdered formulation equivalent to 10 mg of the active ingredient into a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Presentation: HPLC-UV Method Validation Summary
Validation ParameterResultAcceptance Criteria (as per ICH Q2(R1))
Linearity (Range) 1 - 100 µg/mLCorrelation coefficient (r²) ≥ 0.999
Correlation Coefficient (r²) 0.9995-
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (% RSD) Repeatability: < 1.0%Intermediate Precision: < 2.0%RSD ≤ 2.0%
Limit of Detection (LOD) 0.3 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) 1.0 µg/mLSignal-to-Noise ratio of 10:1
Specificity No interference from excipientsBaseline resolution > 2.0 from adjacent peaks

Method B: LC-MS/MS Quantification

Principle

This method utilizes the high sensitivity and selectivity of tandem mass spectrometry. The compound is separated using liquid chromatography and then ionized, fragmented, and detected by the mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides excellent specificity even in complex biological matrices.

Experimental Protocol

4.2.1. Instrumentation and Conditions

ParameterCondition
LC System Waters ACQUITY UPLC I-Class or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Column UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Program 0-0.5 min: 5% B0.5-2.5 min: 5% to 95% B2.5-3.0 min: 95% B3.0-3.1 min: 95% to 5% B3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transitions Precursor Ion (Q1): m/z 231.0Product Ion (Q3): m/z 128.1 (quantifier), m/z 102.1 (qualifier)
Source Temperature 550 °C
IonSpray Voltage 5500 V

4.2.2. Reagent and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC-UV method.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to obtain concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • Sample Preparation (from plasma):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to an HPLC vial for analysis.

Data Presentation: LC-MS/MS Method Validation Summary
Validation ParameterResultAcceptance Criteria (as per Bioanalytical Method Validation Guidance)
Linearity (Range) 0.1 - 100 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.998-
Accuracy (% Bias) Within ±15% (±20% at LLOQ)Within ±15% of nominal concentration (±20% at LLOQ)
Precision (% CV) Intra-day: < 10%Inter-day: < 15%CV ≤ 15% (≤ 20% at LLOQ)
Lower Limit of Quantification (LLOQ) 0.1 ng/mLAnalyte response is at least 5 times the blank response
Matrix Effect Within acceptable limits (85-115%)CV of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent and reproducible-

Visualizations

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing s1 Weigh API or Formulation s2 Dissolve in Diluent s1->s2 s3 Sonicate & Dilute to Volume s2->s3 s4 Filter (0.45 µm) s3->s4 h1 Inject into HPLC System s4->h1 h2 Separation on C18 Column h1->h2 h3 UV Detection at 254 nm h2->h3 d1 Integrate Peak Area h3->d1 d2 Generate Calibration Curve d1->d2 d3 Calculate Concentration d2->d3

Caption: Workflow for HPLC-UV quantification of the analyte.

LC-MS/MS Bioanalytical Workflow

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis p1 Aliquot Plasma Sample p2 Add Acetonitrile with Internal Standard p1->p2 p3 Vortex (Protein Precipitation) p2->p3 p4 Centrifuge p3->p4 p5 Collect Supernatant p4->p5 l1 Inject into UPLC System p5->l1 l2 Chromatographic Separation l1->l2 l3 ESI+ Ionization l2->l3 l4 MRM Detection (Q1/Q3) l3->l4 da1 Integrate Analyte/IS Peak Areas l4->da1 da2 Calculate Peak Area Ratio da1->da2 da3 Quantify using Calibration Curve da2->da3

Caption: Bioanalytical workflow for LC-MS/MS quantification.

Conclusion

The described HPLC-UV and LC-MS/MS methods are suitable for the accurate and precise quantification of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. The HPLC-UV method is ideal for routine quality control of bulk materials and pharmaceutical formulations. The LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical studies and trace impurity analysis. Both methods should be fully validated according to the appropriate regulatory guidelines before implementation in a regulated environment.

Application Note: HPLC Analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine using High-Performance Liquid Chromatography (HPLC). The method is based on established protocols for structurally similar polycyclic aromatic nitrogen heterocycles and triazolopyridazine derivatives, ensuring a robust starting point for method development and validation.

Introduction

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a heterocyclic compound of interest in pharmaceutical research. Accurate and reliable analytical methods are crucial for its quantification in various matrices during drug discovery, development, and quality control processes. This application note details a reverse-phase HPLC (RP-HPLC) method coupled with UV detection for this purpose.

Experimental Protocols

A comprehensive literature search for HPLC methods for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and analogous compounds revealed common chromatographic conditions. Reverse-phase chromatography using a C18 or C8 stationary phase with a mobile phase consisting of acetonitrile and a buffered aqueous solution is a prevalent approach for the separation of such aromatic nitrogen heterocycles.[1][2][3] The pH of the aqueous phase can be a critical parameter in optimizing the separation of these basic compounds.[1][2][4][5]

Recommended HPLC System and Conditions

The following table summarizes a recommended starting point for the HPLC analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, derived from methods for similar compounds.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-10 min: 30-80% B; 10-12 min: 80% B; 12-13 min: 80-30% B; 13-15 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Diode Array Detector (DAD) at 254 nm
Run Time 15 minutes
Standard and Sample Preparation

Standard Preparation:

  • Accurately weigh approximately 10 mg of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine reference standard.

  • Dissolve the standard in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis:

  • Accurately weigh the sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Dilute_Std Prepare Working Standards Standard->Dilute_Std Sample Weigh & Dissolve Sample Filter_Sample Filter Sample Sample->Filter_Sample HPLC_System HPLC System (Pump, Injector, Column, Detector) Dilute_Std->HPLC_System Inject Filter_Sample->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Peak_Integration->Quantification Calibration_Curve->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Data Presentation

The quantitative data obtained from the HPLC analysis should be summarized in a clear and structured table for easy comparison and interpretation.

Table 1: Example Calibration Data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Concentration (µg/mL)Peak Area (mAU*s)
110.5
552.1
10103.8
25258.9
50515.2
1001030.7

A calibration curve should be generated by plotting the peak area versus the concentration of the standards. The concentration of the analyte in the samples can then be determined using the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. The outlined method, based on established procedures for similar chemical entities, offers a solid foundation for researchers and drug development professionals. Method optimization and validation should be performed to ensure suitability for the intended application.

References

Application Notes and Protocols for In Vitro Bioactivity Testing of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry due to its potential as a building block for bioactive molecules.[1] Derivatives of triazolo[4,3-b]pyridazine have demonstrated a range of biological activities, most notably as potent anti-cancer agents.[2][3][4][5] These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and metastasis.[2] Notably, some derivatives have been identified as dual inhibitors of c-Met and Pim-1 kinases, which are crucial in cancer progression.[2] The PI3K-Akt-mTOR signaling cascade is a downstream pathway often affected by the inhibition of these kinases.[2] This document provides a comprehensive set of in vitro assays to characterize the bioactivity of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs.

Experimental Workflow

The following diagram outlines a logical workflow for the in vitro evaluation of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine's bioactivity, starting from initial cytotoxicity screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanistic Assays cluster_2 Pathway Analysis A Cytotoxicity Assay (MTT) Determine IC50 B Kinase Inhibition Assay (e.g., c-Met, Pim-1) A->B If cytotoxic C Cell Cycle Analysis (Flow Cytometry) A->C If cytotoxic D Apoptosis Assay (Annexin V/PI Staining) A->D If cytotoxic E Western Blot (e.g., Akt, p-Akt) B->E Confirm target engagement C->E D->E

Caption: Experimental workflow for in vitro bioactivity testing.

Key Signaling Pathway

Derivatives of the triazolo[4,3-b]pyridazine scaffold have been shown to target the c-Met and Pim-1 kinases, which are upstream regulators of the PI3K/Akt/mTOR pathway, a critical signaling cascade for cell survival and proliferation.[2]

G cluster_0 Upstream Kinases cluster_1 Signaling Cascade cluster_2 Cellular Outcomes cMet c-Met PI3K PI3K cMet->PI3K Pim1 Pim-1 Akt Akt Pim1->Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Compound->cMet Inhibition Compound->Pim1 Inhibition

Caption: Targeted c-Met/Pim-1 signaling pathway.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is fundamental for determining the effect of a small molecule inhibitor on cell growth and survival.[6]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at an optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere and grow for 24 hours.[7]

  • Compound Treatment: Prepare serial dilutions of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine (e.g., from 0.01 µM to 100 µM) and treat the cells for a specified duration, typically 48-72 hours.[6] Include a vehicle control (e.g., DMSO).[6]

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[7]

  • Data Acquisition: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[7]

Data Presentation:

Compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.195.2 ± 5.1
175.6 ± 6.2
1051.3 ± 4.8
5022.1 ± 3.9
1005.4 ± 2.1
IC50 (µM) [Calculated Value]

Table 1: Example Data from MTT Viability Assay.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on specific kinase activity.

Protocol:

  • Assay Setup: In a suitable assay plate, add the kinase (e.g., recombinant c-Met or Pim-1), a suitable substrate, and ATP.

  • Compound Addition: Add varying concentrations of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine to the wells.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified time to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection, fluorescence polarization, or ELISA-based detection of phosphorylated substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.

Data Presentation:

Compoundc-Met IC50 (µM)Pim-1 IC50 (µM)
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine [Value][Value]
Staurosporine (Reference)[Value][Value]

Table 2: Example Data from Kinase Inhibition Assays.[2]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to investigate if the compound induces cell cycle arrest.[7]

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours), including a vehicle-treated control.[7]

  • Cell Harvesting: Harvest both adherent and floating cells and wash with phosphate-buffered saline (PBS).[7]

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[8]

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A.[8]

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate DNA content histograms to visualize the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]

Data Presentation:

Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control[Value][Value][Value]
Compound (IC50) [Value][Value][Value]

Table 3: Example Data from Cell Cycle Analysis.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay quantifies the induction of apoptosis by the compound.

Protocol:

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

  • Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic/necrotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control[Value][Value][Value]
Compound (IC50) [Value][Value][Value]

Table 4: Example Data from Annexin V/PI Apoptosis Assay.[9]

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its derivatives. By systematically evaluating cytotoxicity, target engagement, and effects on key cellular processes such as cell cycle progression and apoptosis, researchers can gain valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.

References

Application Notes and Protocols for Cell-based Assays of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Derivatives of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine represent a promising class of heterocyclic compounds with significant potential in oncology drug discovery. These compounds have demonstrated potent cytotoxic and antiproliferative activities against a variety of cancer cell lines. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest, mediated through the inhibition of key signaling pathways crucial for cancer cell survival and proliferation. This document provides detailed protocols for essential cell-based assays to evaluate the efficacy of these derivatives and presents key quantitative data to facilitate comparative analysis.

Biological Activities and Mechanism of Action

Recent studies have highlighted that certain 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives act as potent inhibitors of proto-oncogenic kinases such as c-Met and Pim-1.[1] The dysregulation of these kinases is a known driver in various cancers, contributing to tumor growth, angiogenesis, and metastasis.[1] By targeting these kinases, the derivatives can trigger programmed cell death (apoptosis) and halt the progression of the cell cycle, thereby inhibiting tumor growth.[1][2] Specifically, some derivatives have been shown to induce apoptosis through the activation of caspases and to cause cell cycle arrest, particularly in the S phase.[1][2] Furthermore, the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival and proliferation, has been identified as a downstream target of these compounds.[1]

Data Presentation

The following tables summarize the cytotoxic and kinase inhibitory activities of representative 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives.

Table 1: Cytotoxic Activity of 6-Chloro-3-substituted-[1][3][4]triazolo[4,3-b]pyridazines

CompoundCell LineCancer TypeIC50 (µM)
4f SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7
4j SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7
4q SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7
Doxorubicin SB-ALLAcute Lymphoblastic Leukemia0.167

Data sourced from a study on the cytotoxic effects of these compounds.[2]

Table 2: Kinase Inhibitory Activity and Apoptosis Induction of Compound 4g

ParameterValue
c-Met IC50 0.163 ± 0.01 µM
Pim-1 IC50 0.283 ± 0.01 µM
Apoptosis Induction (vs. control) 29.61-fold increase

Compound 4g is a specific derivative of the 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine scaffold.[1]

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below.

Protocol 1: Cell Viability MTT Assay

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., MCF-7, NALM-6, SB-ALL)

  • Complete culture medium

  • 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compounds

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with test compounds for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A and PI.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Quantify the percentage of cells in G0/G1, S, and G2/M phases using appropriate software.

Visualizations

The following diagrams illustrate the key signaling pathways affected by 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives and the general experimental workflows.

G cluster_0 Experimental Workflow for Cytotoxicity and Apoptosis Assays cluster_1 MTT Assay cluster_2 Apoptosis Assay start Seed Cancer Cells treat Treat with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives start->treat incubation Incubate for 24-72h treat->incubation mtt_add Add MTT Reagent incubation->mtt_add apoptosis_stain Stain with Annexin V/PI incubation->apoptosis_stain mtt_read Measure Absorbance (IC50) mtt_add->mtt_read apoptosis_analyze Flow Cytometry Analysis apoptosis_stain->apoptosis_analyze

Caption: General workflow for assessing cytotoxicity and apoptosis.

G cluster_0 Experimental Workflow for Cell Cycle Analysis start Seed Cancer Cells treat Treat with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives start->treat incubation Incubate for 24h treat->incubation fix Fix and Permeabilize Cells incubation->fix stain Stain with Propidium Iodide fix->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Workflow for analyzing cell cycle distribution.

G cluster_0 Inhibition of c-Met/Pim-1 and PI3K/Akt/mTOR Signaling cluster_1 Kinase Targets cluster_2 Downstream Pathway cluster_3 Cellular Outcomes compound 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine derivative cMet c-Met compound->cMet inhibits Pim1 Pim-1 compound->Pim1 inhibits PI3K PI3K cMet->PI3K Akt Akt Pim1->Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Increased Apoptosis Akt->Apoptosis inhibits Proliferation Decreased Proliferation mTOR->Proliferation leads to CellCycleArrest Cell Cycle Arrest (S phase) mTOR->CellCycleArrest regulates

Caption: Signaling pathway inhibition by the derivatives.

References

Application Notes and Protocols for the Use of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its derivatives in cancer cell line research. This document includes a summary of its cytotoxic activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a heterocyclic compound that serves as a scaffold for the development of novel anti-cancer agents. Derivatives of this compound have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines, including leukemia, breast, and lung cancer. The primary mechanism of action involves the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell survival and proliferation.

Mechanism of Action

Derivatives of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine have been identified as potent inhibitors of c-Met and Pim-1 kinases.[1][2][3] The inhibition of these kinases disrupts downstream signaling cascades, most notably the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival in cancer.[2][3] By downregulating the activity of this pathway, these compounds can induce cell cycle arrest and trigger apoptosis, the process of programmed cell death.[1][2][3] The induction of apoptosis is often mediated through the activation of caspases, which are key executioner proteins in the apoptotic pathway.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives against several cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound DerivativeCancer Cell LineCell TypeIC50 (µM)Reference
4f SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66[4]
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7[4]
4j SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66[4]
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7[4]
4q SB-ALLAcute Lymphoblastic Leukemia~1.64 - 5.66[4]
NALM-6Acute Lymphoblastic Leukemia~1.14 - 3.7[4]
4g c-Met Kinase-0.163 ± 0.01[1][2][3]
Pim-1 Kinase-0.283 ± 0.01[1][2][3]

Signaling Pathway and Experimental Workflow Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met) Growth Factor->RTK Activation PI3K PI3K RTK->PI3K Activation Compound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Derivative Compound->RTK Inhibition Pim1 Pim-1 Kinase Compound->Pim1 Inhibition Caspase9 Caspase-9 Compound->Caspase9 Activation Apoptosis Apoptosis Pim1->Apoptosis Inhibition AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Apoptosis Inhibition Caspase9->Apoptosis Induction

Caption: Signaling pathway of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives.

G Start Start CellCulture Cancer Cell Line Culture Start->CellCulture Treatment Treatment with 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine CellCulture->Treatment CellViability Cell Viability Assay (MTT) Treatment->CellViability ApoptosisAssay Apoptosis Assay (Annexin V/PI) Treatment->ApoptosisAssay CellCycle Cell Cycle Analysis (PI Staining) Treatment->CellCycle ProteinExtraction Protein Extraction Treatment->ProteinExtraction DataAnalysis Data Analysis and Interpretation CellViability->DataAnalysis ApoptosisAssay->DataAnalysis CellCycle->DataAnalysis WesternBlot Western Blotting ProteinExtraction->WesternBlot WesternBlot->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for studying the compound's effects.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine stock solution in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.[5]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis by flow cytometry.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest the cells after treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][7][8]

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cancer cells

  • 70% ethanol (ice-cold)

  • PBS

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation: Harvest approximately 1 x 10⁶ cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.[4][9][10] The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is for detecting changes in the expression levels of specific proteins involved in the signaling pathway.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-c-Met, anti-Pim-1, anti-phospho-AKT, anti-AKT, anti-caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[11][12]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

References

Application Notes and Protocols for Anticonvulsant Activity Testing of Triazolopyridazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of triazolopyridazine derivatives for their anticonvulsant activity. The methodologies described herein are standard in the field of epilepsy research and are designed to assess the efficacy and potential neurotoxicity of novel chemical entities.

Introduction

Triazolopyridazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several derivatives have shown promise as anticonvulsant agents. The protocols outlined below describe the essential in vivo and in vitro assays required to characterize the anticonvulsant profile of these compounds. The primary in vivo models—the Maximal Electroshock (MES) test and the Pentylenetetrazol (PTZ) seizure test—are considered gold standards for the initial screening of potential antiepileptic drugs.[1][2][3] These tests help to determine a compound's ability to prevent seizure spread and to elevate the seizure threshold, respectively.[1][2][3] Neurotoxicity is concurrently assessed to establish a preliminary safety profile.

The primary mechanism of action for many anticonvulsants involves the enhancement of GABAergic neurotransmission.[4][5] Therefore, in vitro assays focusing on the GABA-A receptor are crucial for elucidating the molecular mechanism of action of triazolopyridazine derivatives.

Data Presentation

The following table summarizes representative quantitative data for a series of triazolopyrimidine derivatives, which are structurally related to triazolopyridazines and serve as a reference for the expected data output.[1][6][7]

Table 1: Anticonvulsant Activity and Neurotoxicity of Reference Triazolopyrimidine Derivatives [6][7]

Compound IDMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Rotarod TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀) MESProtective Index (PI = TD₅₀/ED₅₀) scPTZ
6c 25.323.738015.016.0
6d 15.814.131720.122.5
6e 38.028.43669.612.9
Valproate 2641494181.62.8
Carbamazepine 9.8>10044.04.5<0.44
Diazepam 10.10.53.30.336.6

*ED₅₀ (Median Effective Dose): Dose required to produce an anticonvulsant effect in 50% of the animals.[1] *TD₅₀ (Median Toxic Dose): Dose required to cause minimal neurological toxicity (motor impairment) in 50% of the animals.[7] *PI (Protective Index): A measure of the drug's safety margin.[3]

Experimental Protocols

In Vivo Anticonvulsant Screening

1. Maximal Electroshock (MES) Seizure Test

This model is predictive of efficacy against generalized tonic-clonic seizures.[1] It assesses a compound's ability to prevent the spread of seizures.[1]

  • Apparatus: An electroconvulsive shock generator with corneal electrodes.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g).

  • Procedure:

    • Administer the triazolopyridazine derivative or vehicle control intraperitoneally (i.p.).

    • At the time of peak effect (predetermined, e.g., 30 minutes or 1 hour post-administration), apply a drop of local anesthetic to the animal's corneas.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats; 60 Hz for 0.2 seconds) via corneal electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Abolition of the tonic hindlimb extension is considered protection.[1]

  • Endpoint: Percentage of animals protected from tonic hindlimb extension.

  • Data Analysis: Calculate the ED₅₀ value using probit analysis.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

This test is a model for myoclonic and absence seizures and identifies compounds that can elevate the seizure threshold.[1][2]

  • Apparatus: Observation chambers.

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Administer the triazolopyridazine derivative or vehicle control (i.p.).

    • After a predetermined time (e.g., 30 minutes), inject a convulsive dose of Pentylenetetrazol (PTZ) subcutaneously (e.g., 85 mg/kg).[1]

    • Place the animal in an individual observation chamber and observe for 30 minutes.

    • Record the latency to and the incidence of clonic seizures (lasting for at least 5 seconds).

    • Absence of clonic seizures is considered protection.[1]

  • Endpoint: Percentage of animals protected from clonic seizures.

  • Data Analysis: Calculate the ED₅₀ value using probit analysis.

3. Rotarod Neurotoxicity Test

This test assesses motor coordination and is used to determine the neurotoxic potential of the test compounds.[3]

  • Apparatus: A rotating rod apparatus (rotarod).

  • Animals: Male albino mice (20-25 g).

  • Procedure:

    • Train the mice to remain on the rotating rod (e.g., at 10 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days.

    • On the test day, administer the triazolopyridazine derivative or vehicle control (i.p.).

    • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

    • Record the time each animal is able to maintain its balance on the rod.

    • An animal is considered to have failed the test if it falls off the rod within the observation period.

  • Endpoint: The dose at which 50% of the animals fail the test (TD₅₀).

  • Data Analysis: Calculate the TD₅₀ value using probit analysis.

In Vitro Mechanistic Studies

1. GABA-A Receptor Binding Assay

This assay determines the affinity of the test compounds for the GABA-A receptor.

  • Materials:

    • Rat or mouse whole brain membranes.

    • Radioligand (e.g., [³H]flunitrazepam for the benzodiazepine site).

    • Test triazolopyridazine derivatives.

    • Unlabeled displacer (e.g., diazepam) to determine non-specific binding.

    • Incubation buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Prepare brain membrane homogenates.

    • Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, rapidly filter the mixture through glass fiber filters to separate bound and free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the Ki (inhibition constant) value, which represents the affinity of the compound for the receptor.

2. Electrophysiological Recording on GABA-A Receptors

This assay measures the functional effect of the test compounds on GABA-A receptor activity.

  • Preparation:

    • Cultured neurons or Xenopus oocytes expressing specific GABA-A receptor subtypes.

    • Whole-cell patch-clamp setup.

  • Procedure:

    • Establish a whole-cell recording from a neuron or oocyte.

    • Apply GABA to elicit an inward chloride current.

    • Co-apply the test triazolopyridazine derivative with GABA.

    • Measure the change in the amplitude of the GABA-evoked current in the presence of the test compound.

  • Endpoint: Potentiation or inhibition of the GABA-A receptor-mediated current.

  • Data Analysis: Determine the EC₅₀ (for agonists/positive allosteric modulators) or IC₅₀ (for antagonists/negative allosteric modulators) values.

Visualizations

experimental_workflow cluster_invivo In Vivo Anticonvulsant Screening start Triazolopyridazine Derivatives mes Maximal Electroshock (MES) Test (Tonic-Clonic Seizure Model) start->mes ptz Pentylenetetrazol (PTZ) Test (Myoclonic/Absence Seizure Model) start->ptz rotarod Rotarod Test (Neurotoxicity) start->rotarod ed50_mes Determine ED₅₀ mes->ed50_mes ed50_ptz Determine ED₅₀ ptz->ed50_ptz td50 Determine TD₅₀ rotarod->td50 pi Calculate Protective Index (PI) ed50_mes->pi ed50_ptz->pi td50->pi

Caption: In vivo screening workflow for triazolopyridazines.

gaba_signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron gaba GABA gaba_r GABA-A Receptor (Ligand-gated Cl⁻ channel) gaba->gaba_r Binds triazolo Triazolopyridazine triazolo->gaba_r Potentiates (Positive Allosteric Modulation) cl_influx Cl⁻ Influx gaba_r->cl_influx Opens hyperpolarization Hyperpolarization cl_influx->hyperpolarization inhibition Neuronal Inhibition hyperpolarization->inhibition

Caption: Proposed mechanism of action via GABA-A receptor.

References

Application Notes and Protocols for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential agrochemical applications of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a heterocyclic compound that has garnered interest for its potential as a scaffold in the development of new herbicides and fungicides.[1] While extensive research has been conducted on the pharmacological properties of triazolo[4,3-b]pyridazine derivatives, including their anticancer and anxiolytic activities, their role in agriculture is an emerging area of investigation. This document outlines the current understanding of its fungicidal and herbicidal potential, along with generalized protocols for its evaluation.

Fungicidal Applications

The fungicidal potential of compounds containing a 1,2,4-triazole ring is well-established. Many commercially successful fungicides are triazole derivatives that act as demethylation inhibitors (DMIs).

Mechanism of Action: The presumed mechanism of action for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine as a fungicide is the inhibition of the C14-demethylase enzyme (also known as CYP51). This enzyme is a critical component of the fungal ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells. By inhibiting C14-demethylase, the compound disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Outcome Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethylated sterols 14-demethylated sterols Lanosterol->14-demethylated sterols C14-demethylase (CYP51) Ergosterol Ergosterol 14-demethylated sterols->Ergosterol Disruption of Fungal Cell Membrane Disruption of Fungal Cell Membrane 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine->Lanosterol Inhibition Fungal Growth Inhibition Fungal Growth Inhibition Disruption of Fungal Cell Membrane->Fungal Growth Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Quantitative Data for Fungicidal Activity of Related Compounds

Direct quantitative data for the fungicidal activity of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine against specific plant pathogens is limited in publicly available literature. However, studies on related triazolo[4,3-b]pyridazine and other triazole derivatives demonstrate their potential.

Compound ClassTarget FungiActivity Metric (MIC)Reference
Triazolo[4,3-a]pyridine-containing quinazoline thioether derivativesVerticillium dahliae, Fusarium oxysporum65.4% and 52.5% inhibition at 50 mg/mL, respectively[2]
Triazole derivatives with γ-lactamCryptococcus neoformans, Candida spp.Moderate activity[2]
Fluconazole-derivatives with nitrotriazoleFluconazole-resistant Candida speciesGood activity[2]
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a generalized method for determining the Minimum Inhibitory Concentration (MIC) of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine against filamentous fungi (plant pathogens).

1. Preparation of Fungal Inoculum:

  • Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sporulation is observed.

  • Harvest spores by flooding the agar surface with sterile 0.85% saline containing 0.1% Tween 80.

  • Gently scrape the surface with a sterile loop to dislodge the spores.

  • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to 1 x 10⁶ spores/mL using a hemocytometer.

2. Preparation of Test Compound:

  • Prepare a stock solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable broth medium (e.g., Potato Dextrose Broth - PDB) to achieve a range of test concentrations.

3. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate, resulting in a final spore concentration of approximately 5 x 10⁴ spores/mL.

  • Include positive (broth with inoculum, no compound) and negative (broth only) controls.

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

4. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Experimental Workflow: Fungicide MIC Determination

Fungicide_MIC_Workflow A Fungal Culture on Agar B Spore Suspension Preparation A->B C Spore Concentration Adjustment B->C F Inoculation of Microtiter Plate C->F D Stock Solution of Test Compound E Serial Dilution in Microtiter Plate D->E E->F G Incubation F->G H Visual Assessment of Growth G->H I MIC Determination H->I

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a fungicide.

Herbicidal Applications

Literature suggests that triazolo[4,3-b]pyridazine derivatives possess herbicidal properties.[3] The mechanism of action for this class of compounds is not as well-defined as their fungicidal counterparts, but recent studies on related pyridazine structures provide a plausible pathway.

Potential Mechanism of Action: A potential herbicidal mode of action for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is the inhibition of phytoene desaturase (PDS). PDS is a key enzyme in the carotenoid biosynthesis pathway in plants. Carotenoids are essential for protecting chlorophyll from photo-oxidation. Inhibition of PDS leads to the accumulation of phytoene and a lack of downstream carotenoids, resulting in chlorophyll degradation (bleaching) and ultimately plant death. The presence of a 6-chloro substituent on the pyridazine ring has been noted as important for this activity in related compounds.

Signaling Pathway: Phytoene Desaturase (PDS) Inhibition

PDS_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_outcome Outcome Geranylgeranyl pyrophosphate Geranylgeranyl pyrophosphate Phytoene Phytoene Geranylgeranyl pyrophosphate->Phytoene Phytofluene Phytofluene Phytoene->Phytofluene Phytoene Desaturase (PDS) Carotenoids Carotenoids Phytofluene->Carotenoids Chlorophyll Degradation (Bleaching) Chlorophyll Degradation (Bleaching) 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine->Phytoene Inhibition Plant Death Plant Death Chlorophyll Degradation (Bleaching)->Plant Death

Caption: Inhibition of the plant carotenoid biosynthesis pathway via Phytoene Desaturase (PDS) inhibition.

Quantitative Data for Herbicidal Activity of Related Compounds
CompoundWeed SpeciesActivityConcentrationReference
6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamideEchinochloa crus-galli, Portulaca oleracea100% inhibition (pre-emergence)100 µg/mL
Triazolopyrimidine derivative (5-15)Descurainia sophia (wild type & resistant)"Good" herbicidal activity0.9375 g ai/ha[4]
Triazolopyrimidine derivative (5-20)Descurainia sophia (wild type & resistant)"Moderate" to "Good" herbicidal activity0.9375 g ai/ha[4]
Experimental Protocol: Pre- and Post-Emergence Herbicidal Screening

This protocol provides a general framework for assessing the herbicidal efficacy of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

1. Plant Material and Growth Conditions:

  • Select a range of monocotyledonous and dicotyledonous weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus).

  • Sow seeds in pots containing a standard potting mix.

  • Grow plants in a greenhouse or growth chamber with controlled temperature, humidity, and photoperiod.

2. Pre-Emergence Application:

  • Prepare a solution or suspension of the test compound in a suitable solvent/carrier (e.g., acetone-water mixture with a surfactant).

  • Within 24 hours of sowing the seeds, apply the test compound evenly to the soil surface of the pots using a laboratory sprayer.

  • Include untreated and solvent-treated controls.

  • Water the pots as needed.

3. Post-Emergence Application:

  • Grow the weed species to a specific growth stage (e.g., 2-3 leaf stage).

  • Apply the test compound as a foliar spray to the emerged seedlings.

  • Include untreated and solvent-treated controls.

4. Evaluation:

  • After a set period (e.g., 14-21 days), visually assess the herbicidal effect.

  • Use a rating scale (e.g., 0-100%, where 0 = no effect and 100 = complete kill) to quantify injury symptoms such as chlorosis, necrosis, stunting, and mortality.

Experimental Workflow: Herbicide Efficacy Screening

Herbicide_Screening_Workflow cluster_pre Pre-Emergence cluster_post Post-Emergence A Sow Seeds B Apply Test Compound to Soil A->B C Incubate and Water B->C F Visual Assessment of Herbicidal Effect (14-21 days) C->F D Grow Seedlings to 2-3 Leaf Stage E Apply Test Compound as Foliar Spray D->E E->F G Data Analysis and Efficacy Determination F->G

Caption: Workflow for pre- and post-emergence herbicidal efficacy screening.

Insecticidal Applications

While the primary focus of triazolopyridazine research has been on other applications, some related heterocyclic compounds have shown insecticidal activity. The potential of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine as an insecticide is an area for further exploration.

Quantitative Data for Insecticidal Activity of Related Compounds

No direct insecticidal data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine was found. The table below shows data for other heterocyclic compounds.

Compound ClassTarget InsectActivity Metric (LC50)TimeReference
Pyridine derivative (2)Cowpea aphid nymphs0.029 ppm24h
Pyridine derivative (3)Cowpea aphid nymphs0.040 ppm24h
Pyridine derivative (2)Cowpea aphid adults0.149 ppm24h
Pyridine derivative (3)Cowpea aphid adults0.183 ppm24h
Experimental Protocol: Insecticidal Bioassay (Leaf-Dip Method)

This is a generalized protocol for assessing the contact toxicity of a compound against sap-sucking insects like aphids.

1. Insect Rearing:

  • Maintain a healthy, age-synchronized culture of the target insect species (e.g., cowpea aphid, Aphis craccivora) on host plants in a controlled environment.

2. Preparation of Test Solutions:

  • Prepare a series of concentrations of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in an appropriate solvent (e.g., acetone-water with a wetting agent).

3. Bioassay:

  • Excise leaves from the host plant.

  • Dip each leaf into a test solution for a set time (e.g., 10-30 seconds).

  • Allow the leaves to air dry.

  • Place the treated leaves in a petri dish or other suitable container with a moistened filter paper to maintain humidity.

  • Transfer a known number of adult insects (e.g., 10-20) onto each treated leaf.

  • Include control leaves dipped in the solvent-water solution without the test compound.

4. Mortality Assessment:

  • After 24 and 48 hours, count the number of dead insects. Insects that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 (lethal concentration to kill 50% of the population).

Experimental Workflow: Insecticidal Bioassay

Insecticidal_Bioassay_Workflow A Prepare Test Solutions B Leaf Dipping A->B C Air Dry Leaves B->C D Transfer Insects to Treated Leaves C->D E Incubation (24h & 48h) D->E F Mortality Assessment E->F G LC50 Calculation F->G

Caption: Workflow for a leaf-dip insecticidal bioassay.

Disclaimer: The information provided in these application notes is for research and development purposes only. The protocols are generalized and may require optimization for specific target organisms and experimental conditions. All work with chemical compounds should be performed in a properly equipped laboratory with appropriate safety precautions.

References

Application Note: Elucidating Triazolopyridazine Structures with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazolopyridazines are a class of fused N-heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. Unambiguous structure determination is critical for understanding structure-activity relationships (SAR) and for patent protection. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of these molecules in solution.[1][2] This application note provides a detailed overview and practical protocols for using a suite of NMR experiments to characterize triazolopyridazine derivatives.

Foundational NMR Techniques: 1D Spectra

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide the initial framework for a structure.

  • ¹H NMR Spectroscopy: This experiment identifies all unique proton environments in the molecule. Key information derived includes the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which is proportional to the number of protons in that environment, and the coupling constant (J), which reveals information about adjacent, non-equivalent protons.

  • ¹³C NMR Spectroscopy: This technique identifies all unique carbon environments. While standard ¹³C spectra do not provide coupling or integration information, the chemical shifts are highly informative about the type of carbon (aliphatic, aromatic, carbonyl, etc.).

  • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a crucial 1D experiment run in conjunction with ¹³C NMR to determine the multiplicity of each carbon signal, differentiating between CH₃, CH₂, CH, and quaternary (C) carbons.

Typical Chemical Shift Ranges for Triazolopyridazines

The following table summarizes approximate chemical shift ranges for a generic triazolopyridazine scaffold. Actual values will vary based on substitution patterns and solvent.

Atom Type ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
Pyridazine Ring Protons7.5 - 9.5120 - 155Highly dependent on substituent electronic effects and position relative to nitrogen atoms.
Triazole Ring Proton8.0 - 9.0130 - 160If present (unsubstituted).
Alkyl Substituent Protons (α to ring)2.5 - 4.520 - 50Deshielded by the heterocyclic core.
Alkyl Substituent Protons (β, γ...)0.8 - 2.010 - 40Typical aliphatic ranges.
Fused Ring Carbons (Quaternary)N/A140 - 165Identified via HMBC and lack of signal in DEPT-135.

Advanced Elucidation: 2D NMR Techniques

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between nuclei.[3][4]

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[5] It is fundamental for mapping out spin systems within the molecule, such as alkyl chains or adjacent protons on the pyridazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbons they are attached to (¹JCH).[5] It provides a definitive link between the ¹H and ¹³C spectra, allowing for the assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structure elucidation. It reveals correlations between protons and carbons over multiple bonds (typically ²JCH and ³JCH).[5] HMBC is critical for connecting independent spin systems identified by COSY and for identifying and assigning quaternary carbons.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), regardless of their through-bond connectivity.[6][7] They are indispensable for determining stereochemistry, regiochemistry, and the conformation of substituents. For small to medium-sized molecules like triazolopyridazines, ROESY can sometimes provide more reliable results by avoiding zero-crossing NOEs.[7][8]

Logical Workflow for Structure Elucidation

A systematic approach is crucial for efficiently elucidating a novel structure. The workflow below outlines the logical progression from initial 1D data to a fully assigned 2D dataset.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_analysis Data Analysis & Structure Assembly prep Prepare Sample (5-10 mg in 0.6 mL deuterated solvent) H1 ¹H NMR prep->H1 C13 ¹³C NMR H1->C13 analyze_1d Analyze ¹H (integrals, shifts, J-coupling) & ¹³C/DEPT (multiplicities) H1->analyze_1d DEPT DEPT-135 C13->DEPT C13->analyze_1d COSY gCOSY DEPT->COSY DEPT->analyze_1d HSQC gHSQC COSY->HSQC analyze_cosy Define Spin Systems COSY->analyze_cosy HMBC gHMBC HSQC->HMBC analyze_hsqc Assign Protonated Carbons HSQC->analyze_hsqc NOESY NOESY/ROESY HMBC->NOESY analyze_hmbc Connect Fragments Assign Quaternary Carbons HMBC->analyze_hmbc analyze_noesy Determine Regio/Stereochemistry NOESY->analyze_noesy analyze_1d->analyze_cosy analyze_cosy->analyze_hsqc analyze_hsqc->analyze_hmbc analyze_hmbc->analyze_noesy final_structure Propose Final Structure analyze_noesy->final_structure

Caption: Workflow for triazolopyridazine structure elucidation using NMR.

Experimental Protocols

Protocol 1: Sample Preparation

High-quality data begins with proper sample preparation.[9]

  • Mass: Weigh 5-10 mg of the purified triazolopyridazine compound for standard experiments. For ¹³C-heavy experiments or low-solubility compounds, 15-25 mg may be required.[10]

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean vial.[11][12] The choice of solvent is critical as it can influence chemical shifts.[11]

  • Homogenization: Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution.

  • Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[10][12]

  • Labeling: Clearly label the NMR tube with a unique identifier.

Protocol 2: Standard 1D and 2D NMR Data Acquisition

The following are typical parameters for a 400-600 MHz spectrometer. These should be adjusted as necessary based on the specific instrument and sample.

Experiment Key Parameters Purpose
¹H NMR Acquisition Time: 2-4 sRelaxation Delay (d1): 1-2 sNumber of Scans (ns): 8-16Quantitative and high-resolution proton spectrum.
¹³C{¹H} NMR Pulse Program: zgpg30Relaxation Delay (d1): 2 sNumber of Scans (ns): 1024-4096Observe all carbon signals.
DEPT-135 Pulse Program: dept135Number of Scans (ns): 128-512Differentiate CH/CH₃ (positive) from CH₂ (negative) signals.
gCOSY Pulse Program: cosygpqfScans (ns) x Increments (td1): 2 x 256Relaxation Delay (d1): 1.5 sMap out H-H J-coupling networks.[5]
gHSQC Pulse Program: hsqcedetgpsisp2.3Scans (ns) x Increments (td1): 2 x 256¹JCH Coupling Constant: 145 HzCorrelate protons to their directly attached carbons.[5]
gHMBC Pulse Program: hmbcgpndqfScans (ns) x Increments (td1): 4 x 256Long-Range JCH: 8 HzCorrelate protons and carbons over 2-3 bonds.[5]
ROESY Pulse Program: roesyadphScans (ns) x Increments (td1): 8 x 256Mixing Time: 200-400 msDetect through-space proton-proton correlations.[8]

Data Interpretation: A Case Study

Consider a hypothetical substituted triazolopyridazine. The HMBC experiment is paramount for connecting molecular fragments that are not linked by proton-proton coupling.

G cluster_mol Hypothetical Triazolopyridazine cluster_data Key HMBC Correlations mol Structure with key protons/carbons labeled H_pyridazine Pyridazine H C_quat_fusion Fusion C (Quat) H_pyridazine->C_quat_fusion ³JCH H_substituent Substituent CH₂ H_substituent->C_quat_fusion ³JCH C_substituent_attach C of attachment H_substituent->C_substituent_attach ²JCH H_triazole Triazole H H_triazole->C_quat_fusion ²JCH

Caption: Using HMBC to link molecular fragments via quaternary carbons.

By observing a correlation from a pyridazine proton to a quaternary fusion carbon, and also from a substituent's protons to that same carbon, the position of the substituent on the ring system can be definitively established. Similarly, correlations from a triazole proton to the fusion carbons confirm the ring fusion pattern. These long-range correlations are the final pieces of the puzzle that COSY and HSQC cannot provide.

The combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, and NOESY/ROESY) NMR experiments provides a robust and definitive method for the complete structure elucidation of novel triazolopyridazine derivatives. A systematic application of these techniques, guided by the logical workflow presented, allows researchers to confidently determine connectivity, regiochemistry, and stereochemistry, which are essential for advancing drug discovery and development programs.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is a heterocyclic compound of interest in medicinal chemistry and drug development due to its privileged triazolopyridazine scaffold. Understanding its behavior under mass spectrometric conditions is crucial for its identification, structural elucidation, and metabolic studies. These application notes provide a detailed protocol for the analysis of this compound using mass spectrometry and describe its predicted fragmentation pathways based on established principles for related heterocyclic systems.

Predicted Mass Spectrum and Fragmentation Data

While specific experimental mass spectral data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not widely available in the public domain, a predicted fragmentation pattern can be constructed based on the known fragmentation of triazolopyridazines, phenyl-substituted heterocycles, and chloro-aromatic compounds. The molecular ion ([M]•+) of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine has a nominal mass of 229 m/z for the 35Cl isotope and 231 m/z for the 37Cl isotope, with an expected isotopic ratio of approximately 3:1.

Table 1: Predicted Major Fragment Ions for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Predicted m/zPredicted Ion FormulaPredicted Neutral LossComments
229/231[C11H7ClN4]•+-Molecular ion peak, showing characteristic chlorine isotopic pattern.
201/203[C11H7ClN2]•+N2Loss of a nitrogen molecule from the triazolo moiety is a common fragmentation pathway for this ring system.
194[C11H7N4]+ClLoss of the chlorine radical.
166[C11H6N2]•+N2 + ClSequential loss of a nitrogen molecule and a chlorine radical.
127[C9H5N]•+C2H2N3ClFragmentation of the pyridazine ring.
102[C7H4N]+C4H3ClN3Loss of the chloropyridazine moiety.
77[C6H5]+C5H2ClN4Phenyl cation, a common fragment for phenyl-substituted compounds.

Predicted Fragmentation Pathway

The fragmentation of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is expected to initiate from the molecular ion, with primary fragmentation events involving the loss of stable neutral molecules such as nitrogen (N2) from the triazole ring and the cleavage of the chlorine atom. Subsequent fragmentations would likely involve the breakdown of the pyridazine and triazole rings.

Fragmentation_Pathway M [M]•+ m/z 229/231 F1 [M-N2]•+ m/z 201/203 M->F1 - N2 F2 [M-Cl]+ m/z 194 M->F2 - Cl F6 [C6H5]+ m/z 77 M->F6 - C5H2ClN4 F3 [M-N2-Cl]•+ m/z 166 F1->F3 - Cl F2->F3 - N2 F5 [C7H4N]+ m/z 102 F2->F5 - C2H2N2 F4 [C9H5N]•+ m/z 127 F3->F4 - HCN Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing P1 Prepare Stock Solution (1 mg/mL) P2 Prepare Working Solution (1-10 µg/mL) P1->P2 A1 LC-MS or GC-MS Introduction P2->A1 A2 Ionization (ESI or EI) A1->A2 A3 Mass Analysis (MS1 Scan) A2->A3 A4 Fragmentation (MS/MS) A3->A4 D1 Spectrum Acquisition A4->D1 D2 Data Analysis (Fragment Identification) D1->D2 D3 Structural Elucidation D2->D3

Troubleshooting & Optimization

Improving solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine for assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why is 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine difficult to dissolve in aqueous solutions?

A1: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine belongs to a class of heterocyclic compounds that are often characterized by low aqueous solubility. This is attributed to their molecular structure, which can lead to strong crystal lattice energy and poor interactions with water molecules. A related compound, 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine, has also been reported to have poor solubility in culture media, highlighting a common challenge with this scaffold.[1]

Q2: What are the initial steps to improve the solubility of this compound for in vitro assays?

A2: A systematic approach is recommended. Start by preparing a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For subsequent dilutions into aqueous assay media, consider using co-solvents, adjusting the pH, or employing solubilizing excipients like cyclodextrins to prevent precipitation.[2][3]

Q3: Can pH adjustment enhance the solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A3: As a nitrogen-containing heterocyclic compound, its solubility can be pH-dependent.[4][5][6] The basicity of the nitrogen atoms in the triazolopyridazine ring system may allow for the formation of more soluble salt forms at acidic pH. Experimental determination of the compound's pKa and solubility at various pH levels is advised.

Q4: What are cyclodextrins and how can they improve solubility?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They can encapsulate poorly water-soluble molecules, like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, forming inclusion complexes that have enhanced aqueous solubility and stability.[7][9][10]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Compound precipitates upon dilution of DMSO stock in aqueous buffer or media. The aqueous solubility of the compound is exceeded when the percentage of DMSO is lowered. This phenomenon is often referred to as "crashing out".[11]1. Reduce Final Concentration: Test lower final concentrations of the compound in your assay.2. Increase DMSO Concentration: If the assay allows, slightly increase the final percentage of DMSO. However, be mindful of potential solvent toxicity to cells.[3]3. Use Co-solvents: Incorporate a water-miscible co-solvent like ethanol, propylene glycol, or PEG 400 in the final dilution step to increase the solvent polarity and maintain solubility.[12][13]4. Utilize Cyclodextrins: Pre-complex the compound with a suitable cyclodextrin before adding it to the aqueous medium.[3]
Inconsistent results or high variability in bioactivity assays. Poor solubility can lead to inconsistent compound concentrations in the assay, causing variable results. The compound may be precipitating over the course of the experiment.1. Visually Inspect for Precipitation: Before and after the assay, check for any visible precipitate in the assay plates.2. Employ Solubility Enhancement Techniques: Consistently use a validated solubilization method (e.g., co-solvents, cyclodextrins) for all experiments.3. Consider Particle Size Reduction: For preparing stock suspensions, techniques like sonication can help create smaller, more stable particles, which can improve the dissolution rate.[2][14]
Low or no observed bioactivity. The actual concentration of the dissolved, active compound may be much lower than the nominal concentration due to poor solubility.1. Confirm Solubility Limit: Experimentally determine the kinetic solubility in your specific assay medium.2. Enhance Solubilization: Implement the strategies outlined above, such as using co-solvents or cyclodextrins, to increase the concentration of the dissolved compound.[15][16]3. Amorphous vs. Crystalline Form: Consider if converting the compound to an amorphous form, for example, by lyophilization, could improve its dissolution rate and kinetic solubility.[3]

Data on Common Solubilizing Agents

Table 1: Properties of Common Co-solvents for Preclinical Formulations

Co-solventDielectric ConstantKey Features
Dimethyl Sulfoxide (DMSO)47.2High solubilizing power for many organic compounds. Used for high-concentration stock solutions. Can have cellular effects at higher concentrations.
Ethanol24.6Water-miscible and can improve the solubility of hydrophobic compounds.[13]
Propylene Glycol (PG)32.0A commonly used vehicle in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[13][17]
Polyethylene Glycol 400 (PEG 400)12.5A non-toxic, water-miscible polymer effective in solubilizing a wide range of compounds.[13]

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Can form inclusion complexes with aromatic and heterocyclic compounds.[8] Its aqueous solubility is limited.
Hydroxypropyl-β-cyclodextrin (HP-β-CD)A derivative of β-CD with significantly higher aqueous solubility, making it a more effective solubilizing agent.[7]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)A modified cyclodextrin with a high aqueous solubility and a favorable safety profile.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Weigh the desired amount of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a sterile microcentrifuge tube.

  • Add the required volume of 100% DMSO to achieve the target high concentration (e.g., 10-50 mM).

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Store the stock solution at -20°C or -80°C, protected from light.

Protocol 2: Using Co-solvents for Dilution
  • Thaw the DMSO stock solution of the compound.

  • Perform an intermediate dilution step using the chosen co-solvent (e.g., ethanol, PEG 400). For example, dilute the 10 mM DMSO stock 1:10 in PEG 400 to get a 1 mM solution.

  • Vortex the intermediate dilution thoroughly.

  • Further dilute this intermediate solution into the final aqueous assay buffer or cell culture medium to achieve the desired final concentration. Ensure the final concentration of organic solvents is compatible with your assay system.

Protocol 3: Solubility Enhancement with Cyclodextrins
  • Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous assay buffer. The concentration will depend on the required solubility enhancement and should be optimized.

  • Add the concentrated DMSO stock solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine dropwise to the cyclodextrin solution while vortexing. A molar excess of cyclodextrin is typically used.

  • Allow the mixture to equilibrate. This can be done by shaking or stirring at room temperature for a period ranging from a few hours to overnight.

  • The resulting solution, containing the compound-cyclodextrin complex, can then be used in the assay.

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_solubilization Solubilization Strategies cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting start Poorly Soluble Compound: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine stock Prepare High-Concentration Stock in 100% DMSO start->stock sol_options Select Solubilization Method stock->sol_options cosolvent Co-solvent (e.g., PEG 400, Ethanol) sol_options->cosolvent Option 1 ph_adjust pH Adjustment sol_options->ph_adjust Option 2 cyclodextrin Cyclodextrin (e.g., HP-β-CD) sol_options->cyclodextrin Option 3 dilution Dilute to Final Concentration in Aqueous Assay Medium cosolvent->dilution ph_adjust->dilution cyclodextrin->dilution precipitate Precipitation Observed? dilution->precipitate assay Perform In Vitro Assay precipitate->assay No optimize Optimize Solubilization Parameters precipitate->optimize Yes optimize->sol_options

Caption: Experimental workflow for improving the solubility of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

pim_pathway compound 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine pim_kinase PIM Kinase (e.g., PIM-1) compound->pim_kinase Inhibits bad BAD pim_kinase->bad Phosphorylates (inactivates) bcl2 Bcl-2 bad->bcl2 Inhibits apoptosis Inhibition of Apoptosis bcl2->apoptosis

Caption: Hypothetical signaling pathway for a PIM kinase inhibitor.

References

Technical Support Center: Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, with a focus on improving reaction yield.

Troubleshooting Guide & FAQs

Q1: My yield of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is consistently low. What are the common causes?

Low yields can stem from several factors. The most common issues include suboptimal reaction conditions, incomplete reaction, formation of side products, and inefficient purification. Many traditional methods suffer from disadvantages like hazardous materials, poor yields, and long reaction times at high temperatures. A systematic approach to troubleshooting is recommended.

Q2: What is the most direct synthetic route, and what are the key parameters to control?

The most common and direct route is the condensation and cyclization of 3,6-dichloropyridazine with benzoylhydrazine. Key parameters to optimize are the choice of solvent, reaction temperature, and reaction time. Refluxing in a high-boiling point solvent like n-butanol is a frequently cited method.[1]

Experimental Protocols

Protocol 1: Direct Condensation in n-Butanol

This protocol is adapted from a standard procedure for the synthesis of similar triazolopyridazine derivatives.[1]

Materials:

  • 3,6-Dichloropyridazine

  • Benzoylhydrazine (Benzohydrazide)

  • n-Butanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 3,6-dichloropyridazine (1.0 eq) and benzoylhydrazine (1.0 eq).

  • Add n-butanol as the solvent (e.g., 20 mL for a 0.01 mole scale reaction).

  • Heat the mixture to reflux and maintain it for approximately 8 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by filtration.

  • The crude product is then washed and recrystallized from a suitable solvent (e.g., ethanol) to yield pure 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.[1][2]

Protocol 2: Two-Step Synthesis via Oxidative Cyclization

This greener, solvent-free approach may offer milder reaction conditions and improved yields.[3]

Step A: Synthesis of 6-chloro-3-hydrazinopyridazine

  • Reflux a mixture of 3,6-dichloropyridazine (1.0 eq) with hydrazine hydrate (1.0 eq) in tert-butyl alcohol for four hours.

  • Upon cooling, the intermediate product, 6-chloro-3-hydrazinopyridazine, will precipitate and can be collected.

Step B: Hydrazone formation and Oxidative Cyclization

  • Homogenize 6-chloro-3-hydrazinopyridazine (1.0 eq) with benzaldehyde (1.0 eq) in a mortar and pestle at room temperature. The reaction to form the hydrazone is rapid (approx. 20 minutes) and can be monitored by TLC.

  • To the hydrazone intermediate in situ, add iodobenzene diacetate (IBD) (1.1 eq).

  • Grind the mixture for another hour to facilitate the oxidative cyclization.

  • The final product is then purified from the reaction mixture. This method avoids harsh solvents and high temperatures.

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and reaction conditions can significantly impact the yield. The following table summarizes different reported conditions for the synthesis of triazolopyridazines from 3,6-dichloropyridazine.

Starting MaterialsSolventReaction ConditionsDurationYieldReference
3,6-Dichloropyridazine, Benzoylhydrazinen-ButanolReflux8 hoursModerate to Good[1]
3,6-Dichloropyridazine, BenzoylhydrazineAbsolute EthanolReflux7 hoursModerate to Good[2]
Hydrazone Intermediate, IBDSolvent-freeGrinding at Room Temp~1.5 hoursGood

Troubleshooting Common Issues

Q3: I'm observing multiple spots on my TLC plate. What are the likely side products?

Side reactions can be a significant cause of poor yield. Depending on the reaction conditions, you might be observing:

  • Unreacted Starting Materials: If the reaction is incomplete, you will see spots corresponding to 3,6-dichloropyridazine and benzoylhydrazine.

  • Isomeric Products: While less common for this specific heterocycle, other fused systems can sometimes yield isomers.

  • Hydrolysis Products: If water is present, hydrolysis of the chloro-substituent on the pyridazine ring can occur, especially at high temperatures.

Q4: How can I improve the purity of my final product?

Recrystallization is the most effective method for purifying the final product. Ethanol is often a suitable solvent.[2] If impurities persist, column chromatography using silica gel may be necessary.

Q5: Are there greener or more efficient synthetic methods available?

Yes. Methods utilizing microwave irradiation or solvent-free grinding with reagents like iodobenzene diacetate (IBD) have been developed to reduce reaction times, minimize the use of hazardous solvents, and often improve yields.[4] The use of IBD is noted as a valuable strategy for greener synthesis due to its mild reaction conditions and ease of handling.

Visual Guides

Synthetic Workflow

The following diagram illustrates the common one-step synthetic route to the target compound.

SynthesisWorkflow SM1 3,6-Dichloropyridazine Reaction Condensation & Cyclization SM1->Reaction SM2 Benzoylhydrazine SM2->Reaction Product 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine Reaction->Product Solvent Solvent (e.g., n-Butanol) Heat (Reflux) Solvent->Reaction

Caption: General one-step synthesis pathway.

Troubleshooting Flowchart

Use this flowchart to diagnose and resolve common issues leading to poor reaction yield.

TroubleshootingFlowchart Start Start: Low Yield Observed CheckTLC Analyze TLC of Crude Reaction Mixture Start->CheckTLC MultiSpots Multiple Spots? CheckTLC->MultiSpots IncompleteRxn Incomplete Reaction: Starting materials present MultiSpots->IncompleteRxn Yes SideProducts Side Products Formed MultiSpots->SideProducts Also Yes PurificationIssue Yield loss during workup/purification? MultiSpots->PurificationIssue No (Clean Reaction) IncreaseTime Action: - Increase reaction time - Increase temperature IncompleteRxn->IncreaseTime OptimizeCond Action: - Lower temperature - Use anhydrous solvent - Consider alternative route SideProducts->OptimizeCond End Yield Improved IncreaseTime->End OptimizeCond->End Recrystallize Action: - Optimize recrystallization solvent - Use column chromatography PurificationIssue->Recrystallize Yes PurificationIssue->End No Recrystallize->End

Caption: A logical guide for troubleshooting low yield.

References

6-Chloro-3-phenyltriazolo[4,3-b]pyridazine stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. The information provided is intended to help address potential stability issues encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems observed when working with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in solution.

Issue 1: Unexpected changes in sample appearance or analytical profile over time.

  • Question: My solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine has changed color (e.g., turned yellow) and/or my analytical results (e.g., HPLC purity) show a decrease in the main peak with the appearance of new peaks. What could be the cause?

  • Answer: These observations are often indicative of compound degradation. The stability of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in solution can be influenced by several factors, including the solvent, pH, temperature, and exposure to light. Degradation can lead to the formation of impurities, which may be colored and will appear as new peaks in your analytical chromatogram.

    To troubleshoot this, consider the following steps:

    • Review your experimental conditions: Note the solvent used, the pH of the solution (if aqueous), storage temperature, and exposure to light.

    • Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to minimize photodegradation.

    • Control temperature: Store solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down potential degradation reactions.

    • Evaluate solvent choice: The compound may be more stable in some solvents than others. Consider performing a preliminary stability study in a few different solvents to identify the most suitable one for your application.

    • pH adjustment: If working with aqueous solutions, the pH can significantly impact stability. Buffering the solution to a neutral or slightly acidic pH may improve stability.

Issue 2: Inconsistent results in biological assays.

  • Question: I am observing high variability in my biological assay results when using solutions of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine. Could this be related to compound stability?

  • Answer: Yes, inconsistent assay results can be a consequence of compound degradation. If the compound degrades over the course of your experiment, the effective concentration of the active molecule will decrease, leading to variable results.

    To address this:

    • Prepare fresh solutions: Whenever possible, prepare solutions of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine immediately before use.

    • Assess stability in assay media: The components of your cell culture or assay media (e.g., pH, proteins) could potentially affect the stability of the compound. It is advisable to determine the stability of the compound in the specific assay media under the experimental conditions (e.g., 37 °C, 5% CO2).

    • Time-course analysis: Analyze the concentration of the compound in the assay media at different time points to understand its degradation profile during the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A1: While specific degradation pathways for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine are not extensively documented in publicly available literature, molecules with similar heterocyclic structures can undergo degradation through several mechanisms:

  • Hydrolysis: The triazolopyridazine ring system or the chloro substituent may be susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the opening of the triazole ring or the replacement of the chlorine atom with a hydroxyl group.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This can involve radical mechanisms, leading to a variety of degradation products.

  • Oxidation: The molecule may be susceptible to oxidation, particularly if exposed to air, oxidizing agents, or certain metal ions.

Q2: How can I perform a forced degradation study for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A2: A forced degradation study, also known as stress testing, is crucial for understanding the stability of a compound. It involves subjecting the compound to harsh conditions to accelerate its degradation. A typical forced degradation study would include the following conditions:

  • Acidic hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).

  • Basic hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

  • Neutral hydrolysis: Water at elevated temperature.

  • Oxidative degradation: 3% H₂O₂ at room temperature.

  • Photodegradation: Exposure to UV and visible light.

  • Thermal degradation: Heating the solid compound and a solution of the compound.

The extent of degradation is typically monitored by a stability-indicating analytical method, such as HPLC with UV or MS detection.

Q3: What analytical methods are suitable for assessing the stability of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A3: A stability-indicating analytical method is one that can separate the intact drug from its degradation products. For 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, the following methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point. Detection can be done using a UV detector at a wavelength where the compound has maximum absorbance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the structures of potential degradation products.

Data Presentation

As no specific quantitative data on the stability of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is publicly available, the following table provides a template for how to present data from a hypothetical forced degradation study.

Table 1: Hypothetical Forced Degradation Results for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Stress ConditionTime (hours)% Assay of Parent Compound% Total DegradationNumber of Degradants
0.1 M HCl (60 °C)2485.214.83
0.1 M NaOH (RT)2470.529.54
3% H₂O₂ (RT)2492.17.92
Photolytic (UV)2478.921.15
Thermal (80 °C, solution)7295.34.71

Note: The data presented in this table is for illustrative purposes only and is not based on actual experimental results.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60 °C.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Keep at room temperature.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a photostability chamber.

    • Thermal Degradation: Incubate a solution of the compound at 80 °C.

  • Sample Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. If necessary, neutralize the acidic and basic samples. Dilute with the mobile phase to a suitable concentration and analyze by a stability-indicating HPLC method.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxid Oxidative (3% H2O2, RT) stock->oxid photo Photolytic (UV/Vis) stock->photo thermal Thermal (80°C, Solution) stock->thermal sampling Time-point Sampling (0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data caption Workflow for Forced Degradation Study

Caption: Workflow for Forced Degradation Study.

potential_degradation_pathway cluster_products Potential Degradation Products parent 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine hydrolysis_prod Hydrolysis Product (e.g., 6-Hydroxy derivative) parent->hydrolysis_prod H2O / H+ or OH- ring_opened_prod Ring-Opened Product parent->ring_opened_prod H2O / pH extremes photo_prod Photodegradation Adducts/Fragments parent->photo_prod Light (hv) caption Potential Degradation Pathways

Caption: Potential Degradation Pathways.

Technical Support Center: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine (Cmpd-X)

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine (Cmpd-X): Publicly available information on the specific biological targets and off-target effects of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is limited. However, its core structure is found in compounds investigated for various biological activities, including cytotoxic and kinase inhibitory effects.[1][2][3] This guide provides a framework for addressing the common challenge of off-target effects, using a hypothetical profile for Cmpd-X as a kinase inhibitor. The principles and protocols are broadly applicable for researchers working with novel small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a major concern when using a small molecule inhibitor like Cmpd-X?

Q2: My cells show the expected phenotype at a certain concentration of Cmpd-X, but also show signs of toxicity. How can I determine if the toxicity is an off-target effect?

A2: This is a common issue. Several strategies can help distinguish on-target efficacy from off-target toxicity:

  • Dose-Response Analysis: A true on-target effect should correlate with the IC50 for the target kinase, while toxicity might only appear at higher concentrations. Perform a careful dose-response curve for both the desired phenotype and a measure of cell viability (e.g., MTS or Annexin V staining).

  • Use a Structurally Unrelated Inhibitor: Corroborate your findings by using a different inhibitor that targets the same primary protein but has a distinct chemical structure.[6] If both compounds produce the desired phenotype without the toxicity at their respective effective concentrations, the toxicity observed with Cmpd-X is likely an off-target effect.

  • Genetic Validation: The most definitive method is to use genetic tools like CRISPR/Cas9 or RNAi to knock down or knock out the intended target.[4] The resulting phenotype should mimic the effect of Cmpd-X. If the genetic approach does not produce the same toxicity, it strongly suggests an off-target liability for the compound.

Q3: I'm not seeing the expected effect of Cmpd-X in my cell-based assay, even though it's potent in biochemical assays. What could be the problem?

A3: A discrepancy between biochemical and cellular potency is a frequent challenge.[6] Potential causes include:

  • Poor Cell Permeability: The compound may not efficiently cross the cell membrane. Consider performing a cellular thermal shift assay (CETSA) or using cell lysates to confirm target engagement within the cell.

  • Compound Instability or Metabolism: The compound may be unstable in cell culture media or rapidly metabolized by the cells. Its stability can be assessed over time using techniques like LC-MS.

  • High Cellular ATP Levels: If Cmpd-X is an ATP-competitive inhibitor, the high concentration of ATP in cells (millimolar range) compared to biochemical assays (micromolar range) can reduce its apparent potency.

  • Inactive Target in Your Cell Model: Verify that the target protein is expressed and in an active state (e.g., phosphorylated) in your chosen cell line using methods like Western blotting.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
High variability in IC50 values between experiments. 1. Inconsistent reagent quality (enzyme, substrate).2. Variations in ATP concentration.3. Reaction time is outside the linear range.[7]1. Qualify each new batch of kinase and substrate.2. Use a fresh, accurately quantified ATP stock for each experiment. Keep ATP concentration consistent, ideally at the Km for the kinase.[7]3. Perform a time-course experiment to ensure substrate conversion is below 20%.
Desired phenotype is only observed at concentrations that also induce cell death. The therapeutic window is narrow, and the phenotype might be linked to an off-target effect.1. Perform a Kinase Selectivity Profile: Test Cmpd-X against a broad panel of kinases to identify potential off-targets.[5][8]2. Rescue Experiment: Express a drug-resistant mutant of the primary target. If the phenotype is on-target, this should reverse the effect of Cmpd-X.[9]3. Use a More Selective Inhibitor: If available, switch to a more specific inhibitor for the intended target to confirm the phenotype.[4]
Inconsistent results across different cell lines. Cell-line specific expression of the primary target or off-target proteins.1. Profile Target Expression: Use Western blot or qPCR to quantify the expression levels of the intended target and any known major off-targets in the cell lines being used.[4]2. Choose Appropriate Models: Select cell lines with high expression of the on-target and low or no expression of problematic off-targets.

Data Presentation: Kinase Selectivity Profile

To understand the specificity of Cmpd-X, its inhibitory activity should be profiled against a panel of kinases. The results can be summarized to calculate a selectivity score.

Table 1: Hypothetical Inhibitory Activity of Cmpd-X against Selected Kinases

Kinase TargetIC50 (nM)Description
Kinase A (On-Target) 15 Primary Target
Kinase B (Off-Target)15010-fold less potent
Kinase C (Off-Target)45030-fold less potent
Kinase D> 10,000No significant activity
Kinase E> 10,000No significant activity

IC50 values represent the concentration of an inhibitor required for 50% inhibition of kinase activity.

Experimental Protocols

Protocol 1: Cellular Target Engagement using Western Blot

Objective: To confirm that Cmpd-X inhibits the phosphorylation of a known downstream substrate of the target kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., MCF-7) and grow to 70-80% confluency. Treat the cells with a serial dilution of Cmpd-X (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated substrate of Kinase A overnight at 4°C.

    • Wash the membrane and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Re-probe the blot with an antibody for the total substrate and a loading control (e.g., GAPDH). Quantify band intensities to determine the concentration at which Cmpd-X inhibits substrate phosphorylation.

Protocol 2: Validating On-Target Effects with a Rescue Experiment

Objective: To confirm that the observed phenotype is due to the inhibition of the primary target (Kinase A) and not an off-target effect.

Methodology:

  • Generate Resistant Mutant: Create a plasmid expressing a version of Kinase A with a mutation in the ATP-binding pocket that confers resistance to Cmpd-X but preserves kinase activity. This often involves a "gatekeeper" residue mutation.

  • Transfection: Transfect the cells of interest with either the wild-type Kinase A plasmid, the Cmpd-X-resistant Kinase A plasmid, or an empty vector control.

  • Inhibitor Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat all three groups of cells with a concentration of Cmpd-X known to produce the phenotype of interest.

  • Phenotypic Assay: Perform the relevant assay to measure the phenotype (e.g., cell proliferation, migration, gene expression).

  • Interpretation:

    • If the phenotype is reversed only in the cells expressing the resistant Kinase A mutant, it provides strong evidence that the effect of Cmpd-X is on-target.[9]

    • If the phenotype persists in all three groups, the effect is likely due to off-target activity.

Visualizations

cluster_0 On-Target Pathway cluster_1 Off-Target Pathway CmpdX Cmpd-X KinaseA Kinase A (Primary Target) CmpdX->KinaseA Inhibits KinaseB Kinase B (Off-Target) CmpdX->KinaseB Inhibits (weaker) SubstrateA Substrate A KinaseA->SubstrateA Phosphorylates Phenotype Desired Phenotype SubstrateA->Phenotype SubstrateB Substrate B KinaseB->SubstrateB Phosphorylates Toxicity Toxicity / Confounding Phenotype SubstrateB->Toxicity

Caption: On-target vs. off-target signaling pathways for Cmpd-X.

start Unexpected Result (e.g., Toxicity) q1 Is phenotype dose-dependent and correlated with target IC50? start->q1 a1_yes Likely On-Target. Proceed with validation. q1->a1_yes Yes a1_no Potential Off-Target Effect q1->a1_no No q2 Perform Rescue Experiment with Resistant Mutant a1_no->q2 q3 Test Structurally Unrelated Inhibitor a1_no->q3 res_rescue Is Phenotype Rescued? q2->res_rescue res_unrelated Does 2nd Inhibitor Recapitulate Phenotype? q3->res_unrelated concl_on Confirmed On-Target res_rescue->concl_on Yes concl_off Confirmed Off-Target res_rescue->concl_off No res_unrelated->concl_on Yes res_unrelated->concl_off No

Caption: Troubleshooting workflow for deconvoluting off-target effects.

References

Technical Support Center: Optimizing Triazolopyridazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triazolopyridazine derivatives. This resource is tailored for researchers, scientists, and professionals in drug development to address common challenges and optimize reaction conditions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, alongside detailed experimental protocols and data-driven insights to advance your research.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of triazolopyridazines, offering potential causes and solutions.

Q1: Why is my reaction yield consistently low?

A1: Low yields in triazolopyridazine synthesis can stem from several factors, from the quality of starting materials to suboptimal reaction conditions.

  • Potential Causes & Solutions:

    • Poor Quality of Starting Materials: Ensure the purity of your precursors, such as substituted hydrazines and dicarbonyl compounds. Impurities can lead to unwanted side reactions and decrease the yield of the desired product.

    • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the formation of byproducts. It is crucial to carefully control the temperature. Consider screening a range of temperatures to find the optimal condition for your specific substrates.

    • Incorrect Solvent Choice: The polarity of the solvent can influence the solubility of reactants and intermediates, affecting the reaction rate. Protic solvents may interfere with certain catalysts or reagents. It is advisable to test a variety of aprotic and protic solvents to identify the most suitable one for your reaction.[1]

    • Inappropriate Catalyst or Catalyst Loading: For catalyzed reactions, the choice and amount of catalyst are critical. If using a metal catalyst, ensure it is not deactivated. Screening different catalysts and optimizing the catalyst loading can lead to significant improvements in yield.

    • Incomplete Reaction: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, a gentle increase in temperature or extended reaction time might be necessary.

    • Product Degradation: Some triazolopyridazine derivatives may be sensitive to heat, light, or acidic/basic conditions, leading to degradation.[1] For instance, photodegradation has been noted as a potential issue in related heterocyclic syntheses. Consider performing the reaction in the dark or under an inert atmosphere if product instability is suspected.

Q2: I am observing the formation of multiple products, including isomers. How can I improve the regioselectivity?

A2: The formation of regioisomers is a common challenge in the synthesis of substituted heterocyclic compounds, including triazolopyridazines.

  • Potential Causes & Solutions:

    • Nature of Substituents: The electronic and steric properties of the substituents on the starting materials can influence the regioselectivity of the cyclization reaction.

    • Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the isomeric ratio. For example, in related triazole syntheses, the use of specific catalysts like iron(III) chloride has been shown to afford high regioselectivity.

    • pH of the Reaction Medium: The acidity or basicity of the reaction mixture can alter the reaction pathway and, consequently, the regioselectivity. A systematic screening of pH conditions may be beneficial.

Q3: My final product is difficult to purify. What are the best practices for purification?

A3: The purification of triazolopyridazine derivatives can be challenging due to their polarity and potential for forming salts.

  • Recommended Purification Techniques:

    • Column Chromatography: This is the most common method for purifying triazolopyridazine compounds.

      • Stationary Phase: Silica gel is typically used.

      • Eluent System: A gradient of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate) is often effective. For more polar compounds, adding a small amount of methanol to the eluent may be necessary.

    • Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization can be used to obtain highly pure crystals.

      • Solvent Selection: Choose a solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Preparative HPLC: For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing triazolopyridazines?

A1: Triazolopyridazines are typically synthesized through the cyclization of a suitable precursor. Common methods include the reaction of a substituted hydrazine with a 1,3-dicarbonyl compound or a derivative, leading to the formation of the pyridazine ring, which is then followed by the annulation of the triazole ring. Other approaches involve the cycloaddition of azides with appropriate pyridazine derivatives. Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields.

Q2: How do I choose the appropriate starting materials for my desired triazolopyridazine derivative?

A2: The choice of starting materials will dictate the substitution pattern on the final triazolopyridazine ring. The substituents on the hydrazine derivative will determine the substitution on the triazole ring, while the substituents on the dicarbonyl compound will be incorporated into the pyridazine ring. Careful planning of your synthetic route and selection of commercially available or readily synthesizable starting materials is crucial.

Q3: What analytical techniques are best for characterizing the synthesized triazolopyridazines?

A3: A combination of spectroscopic techniques is essential for the unambiguous characterization of your final products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for determining the structure and substitution pattern.

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule.

  • X-ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive structural confirmation.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Generic Triazolopyridazine Synthesis

EntrySolventTemperature (°C)Time (h)Catalyst (mol%)Yield (%)
1Toluene8012None45
2Toluene1108None60
3DMF8012None55
4DMF1106None75
5Toluene1108CuI (10)85
6DMF1104CuI (10)92

Experimental Protocols

General Procedure for the Synthesis of a Substituted[1][2][3]Triazolo[4,3-b]pyridazine

  • Reactant Preparation: To a solution of 3-chloro-6-hydrazinylpyridazine (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL) in a round-bottom flask, add the desired aldehyde or carboxylic acid derivative (1.1 mmol).

  • Reaction Setup: If a catalyst is required, add it to the mixture at this stage. Equip the flask with a condenser and a magnetic stir bar.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

Visualizations

experimental_workflow start Start reactants 1. Prepare Reactants (Hydrazine & Carbonyl) start->reactants reaction 2. Set up Reaction (Solvent, Catalyst) reactants->reaction execution 3. Heat and Stir (Monitor by TLC/LC-MS) reaction->execution workup 4. Quench and Extract execution->workup purification 5. Purify Product (Column Chromatography) workup->purification characterization 6. Characterize (NMR, MS, IR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for triazolopyridazine synthesis.

troubleshooting_low_yield start Low Yield Observed check_purity Check Starting Material Purity start->check_purity optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Screen Solvents start->optimize_solvent optimize_catalyst Optimize Catalyst and Loading start->optimize_catalyst check_completion Verify Reaction Completion (TLC/LC-MS) start->check_completion consider_degradation Investigate Product Degradation start->consider_degradation solution Improved Yield check_purity->solution optimize_temp->solution optimize_solvent->solution optimize_catalyst->solution check_completion->solution consider_degradation->solution

Caption: A logical workflow for troubleshooting low reaction yields.

References

Technical Support Center: Purification of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges encountered during the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives?

A1: Common impurities can include unreacted starting materials such as 3,6-dichloropyridazine and the corresponding phenylhydrazone intermediate.[1] Side products from incomplete cyclization or over-oxidation can also be present. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to identify the presence of these impurities.[1]

Q2: My purified product yield is consistently low. What are the potential causes during purification?

A2: Low yields after purification can stem from several factors. During column chromatography, the product might adhere irreversibly to the silica gel, especially if the compound is basic and the silica is acidic. For recrystallization, using an excessive amount of solvent or choosing a solvent in which the compound is too soluble at low temperatures can lead to significant product loss in the mother liquor.[2] Some synthetic methods for these derivatives are also known to have inherent disadvantages that lead to poor yields.[1]

Q3: I am observing significant peak tailing during column chromatography of my derivative. What is the cause and how can I resolve it?

A3: Peak tailing for nitrogen-containing heterocyclic compounds like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives is often due to their basic nature. The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor separation and broad, tailing peaks. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent.[3][4][5] This triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to elute more symmetrically.

Q4: What are the recommended solvent systems for column chromatography of these derivatives?

A4: The choice of solvent system depends on the specific polarity of the derivative. A good starting point is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or dichloromethane. The polarity is gradually increased to elute the compound.

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps
Product is not eluting from the column The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica gel before performing a large-scale separation.
Co-elution of the product with impurities The chosen solvent system does not provide adequate separation.Screen different solvent systems using TLC to find one that gives a good separation between your product and the impurities. Consider using a different stationary phase like alumina.
Product is eluting too quickly (high Rf) The eluent is too polar.Decrease the polarity of the eluent. For example, increase the percentage of hexanes in your hexane/ethyl acetate mixture.
Streaking or broad bands The sample was overloaded on the column.Use a larger column or reduce the amount of sample loaded.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of a solvent in which it is highly soluble and carefully load it onto the top of the column.
Recrystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling The solution is too dilute.Evaporate some of the solvent to concentrate the solution and try cooling again.
The compound is too soluble in the chosen solvent.Try a different solvent or a mixed solvent system where the compound has lower solubility at room temperature.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, then place it in an ice bath.
The product "oils out" instead of crystallizing The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent.
The presence of impurities is inhibiting crystallization.Try to purify the compound by another method, such as column chromatography, before recrystallization.
Low recovery of crystals Too much solvent was used.Concentrate the mother liquor and cool it to obtain a second crop of crystals.[2]
The compound is significantly soluble in the cold solvent.Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) before filtration.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures) to find an eluent that gives your desired product an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude product.

    • Secure the column vertically and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Carefully apply the solution to the top of the silica gel column.

    • Allow the solvent to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent to elute your compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol).

    • Heat the mixture to boiling. If the solid dissolves, it is a potentially good solvent.

    • Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Data Presentation

Table 1: Typical Solvent Systems for Column Chromatography of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Derivatives

Derivative Type Stationary Phase Eluent System Typical Rf
Neutral Phenyl DerivativesSilica GelHexane:Ethyl Acetate (e.g., 7:3 to 1:1)0.2 - 0.4
Basic Phenyl DerivativesSilica GelHexane:Ethyl Acetate with 0.5% Triethylamine0.2 - 0.4
Polar Substituted Phenyl DerivativesSilica GelDichloromethane:Methanol (e.g., 98:2 to 95:5)0.2 - 0.4

Table 2: Common Solvents for Recrystallization

Solvent Typical Recovery Yield Notes
Ethanol70-90%Good for a wide range of derivatives.
Isopropanol65-85%An alternative to ethanol.
Toluene60-80%Suitable for less polar derivatives.
Ethyl Acetate/HexaneVariableGood for fine-tuning solubility.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A Crude Product B Dissolve in Minimum Solvent A->B C Column Chromatography B->C Option 1 D Recrystallization B->D Option 2 E Pure Product C->E F TLC Analysis C->F Monitor Fractions D->E G NMR/MS Analysis E->G Characterize

Caption: General experimental workflow for the purification and analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine derivatives.

troubleshooting_logic Start Purification Issue (e.g., Low Yield, Impurities) Method Identify Purification Method Start->Method Chroma Column Chromatography Method->Chroma Chromatography Recryst Recrystallization Method->Recryst Recrystallization Tailing Peak Tailing? Chroma->Tailing No_Crystals No Crystals Formed? Recryst->No_Crystals Add_TEA Add Triethylamine to Eluent Tailing->Add_TEA Yes Solvent_System Optimize Solvent System via TLC Tailing->Solvent_System No Concentrate Concentrate Solution No_Crystals->Concentrate Yes Change_Solvent Change Solvent/ Use Mixed Solvents No_Crystals->Change_Solvent Still No

Caption: A logical troubleshooting guide for common purification issues.

References

Troubleshooting inconsistent results in 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A1: The most prevalent methods involve the cyclization of a hydrazinopyridazine intermediate. One common approach is the reaction of 3-chloro-6-hydrazinopyridazine with benzaldehyde to form a hydrazone, which is then oxidatively cyclized to the desired triazolopyridazine.[1][2] Another method involves the reaction of a substituted tetrazole with a dichloropyridazine.[3][4]

Q2: What are the expected spectroscopic characteristics of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A2: The expected ¹H NMR spectrum in DMSO-d6 typically shows characteristic doublets for the pyridazine ring protons around 7.0-8.4 ppm.[1] The phenyl group protons will appear as multiplets in the aromatic region. The exact chemical shifts can be found in the data table below. The molecular weight is approximately 230.66 g/mol .[5]

Q3: What are the potential biological applications of this compound?

A3: Derivatives of the triazolo[4,3-b]pyridazine scaffold have shown a range of biological activities, including potential as anticancer agents.[2][6] They have been investigated as inhibitors of signaling pathways involving kinases like c-Met and Pim-1.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is resulting in a very low yield or no product at all. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors throughout the synthetic process. Here's a systematic approach to troubleshoot the problem:

  • Starting Material Quality:

    • Question: Are your starting materials (3,6-dichloropyridazine, hydrazine, benzaldehyde) pure?

    • Solution: Impurities in the starting materials can interfere with the reaction. It is advisable to check the purity of your reagents by techniques like NMR or melting point analysis and purify them if necessary.

  • Reaction Conditions for Hydrazone Formation:

    • Question: Was the formation of the intermediate hydrazone incomplete?

    • Solution: The reaction between 6-chloro-3-hydrazinopyridazine and benzaldehyde is crucial. Ensure the reaction goes to completion by monitoring it with Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, consider slightly increasing the reaction time or temperature.

  • Oxidative Cyclization Step:

    • Question: Is the oxidative cyclization of the hydrazone to the triazole ring failing?

    • Solution: This step is critical and sensitive to the choice of oxidizing agent and reaction conditions.

      • Reagent Choice: Iodobenzene diacetate (IBD) is an effective and eco-friendly oxidizing agent for this transformation.[1][2] Ensure your IBD is fresh and has been stored correctly.

      • Reaction Time and Temperature: Some methods report grinding the reactants at room temperature, while others may require refluxing.[1] The duration can also vary. Monitor the reaction progress closely using TLC to determine the optimal time.

  • Solvent and Moisture:

    • Question: Are you using an appropriate solvent, and is your reaction setup free from moisture?

    • Solution: Many synthetic methods for similar compounds utilize solvents like tert-butyl alcohol or are even performed under solvent-free conditions.[1] Ensure your glassware is thoroughly dried and, if necessary, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions caused by moisture.

Issue 2: Presence of Impurities in the Final Product

Q: After purification, my final product shows significant impurities in the NMR spectrum. What is the likely source of these impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials, side products, or decomposition.

  • Unreacted Starting Materials:

    • Identification: Compare the peaks in your product's NMR spectrum with the spectra of the starting materials.

    • Solution: Improve the purification process. Column chromatography on silica gel is a common and effective method.[3] Experiment with different solvent systems (e.g., toluene/ethyl acetate) to achieve better separation.[3]

  • Side Products:

    • Identification: The formation of isomeric products or byproducts from side reactions can occur.

    • Solution: Re-evaluate your reaction conditions. The temperature and reaction time can influence the formation of side products. Running the reaction at a lower temperature for a longer duration might improve selectivity.

  • Purification Technique:

    • Question: Is your purification method adequate?

    • Solution: If column chromatography is not providing sufficient purity, consider recrystallization from a suitable solvent system. This can be a very effective method for removing minor impurities.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Hydrazone Intermediate

This protocol is based on the method described by Mamta et al.[1]

Step 1: Synthesis of 6-chloro-3-hydrazinopyridazine

  • Reflux a mixture of 3,6-dichloropyridazine (1 equivalent) with hydrazine hydrate (1 equivalent) in tert-butyl alcohol.

  • The reaction is typically complete after four hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and isolate the product, 6-chloro-3-hydrazinopyridazine.

Step 2: Synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

  • Homogenize 6-chloro-3-hydrazinopyridazine (1 equivalent) with benzaldehyde (1 equivalent) in a mortar and pestle at room temperature.

  • Grind the mixture for approximately 20 minutes, monitoring the formation of the hydrazone intermediate by TLC.

  • Add iodobenzene diacetate (IBD) (1.1 equivalents) to the reaction mixture in situ.

  • Continue grinding for another hour.

  • Monitor the formation of the final product by TLC.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Triazolopyridazine Synthesis

Starting Material 1Starting Material 2Oxidizing AgentSolventTemperatureTimeYieldReference
3,6-dichloropyridazineHydrazine hydrate, then BenzaldehydeIodobenzene diacetatetert-Butyl alcohol / Solvent-freeReflux / Room Temp.4h, then ~1.5hNot specified for phenyl[1]
5-p-hexyloxyphenyltetrazole3,6-dichloropyrazine-Xylenes/pyridine (5/1)Reflux8 days29%[3]

Table 2: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (ppm) and Coupling Constants (Hz)Reference
6-chloro-1,2,4-triazolo[4,3-b]pyridazines (general)-H-4 and H-5 of pyridazine ring: doublets at 7.1-8.4 and 7.0-8.1, J = ~9.2 Hz[1]
6-Chloro-3-(3-methylphenyl)-1,2,4-triazolo[4,3-b]pyridazineCDCl₃8.23 (m, 2H), 8.16 (d, 1H, J=9.6), 7.41 (t, 1H), 7.32 (d, 1H, J=8.2), 7.13 (d, 1H, J=9.6), 2.52 (s, 3H)[4]
6-chloro-3-phenyl-[1][3][4]triazolo[4,3-b]pyridazineDMSO-d6Full spectrum available upon free account registration[5]

Visualizations

Experimental Workflow: Two-Step Synthesis

G cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Cyclization A 3,6-Dichloropyridazine C Reflux in tert-Butyl Alcohol (4h) A->C B Hydrazine Hydrate B->C D 6-Chloro-3-hydrazinopyridazine C->D F Grind at RT (~20 min) D->F E Benzaldehyde E->F G Hydrazone Intermediate F->G I Grind at RT (1h) G->I H Iodobenzene Diacetate H->I J Crude Product I->J K Column Chromatography J->K L 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine K->L

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Logic for Low Yield

G Start Low / No Yield CheckPurity Check Starting Material Purity Start->CheckPurity Impure Purify Reagents CheckPurity->Impure Impure Pure Check Hydrazone Formation (TLC) CheckPurity->Pure Pure IncompleteHydrazone Increase Reaction Time/Temp Pure->IncompleteHydrazone Incomplete CompleteHydrazone Check Cyclization Step Pure->CompleteHydrazone Complete CheckOxidant Verify Oxidizing Agent Quality CompleteHydrazone->CheckOxidant Issue CheckConditions Optimize Reaction Time/Temp CompleteHydrazone->CheckConditions Issue CheckMoisture Ensure Anhydrous Conditions CompleteHydrazone->CheckMoisture Issue

Caption: Decision tree for troubleshooting low product yield.

Hypothetical Signaling Pathway Involvement

G cluster_pathway Hypothetical c-Met/Pim-1 Inhibition Pathway Ligand Growth Factor (e.g., HGF) cMet c-Met Receptor Ligand->cMet Pim1 Pim-1 Kinase cMet->Pim1 PI3K PI3K cMet->PI3K Downstream Cell Proliferation, Survival, Angiogenesis Pim1->Downstream TargetCompound 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine TargetCompound->cMet TargetCompound->Pim1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Downstream Apoptosis Apoptosis Downstream->Apoptosis Inhibition leads to

Caption: Potential mechanism of action via c-Met and Pim-1 inhibition.

References

Technical Support Center: Optimizing Cell Permeability for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the cell permeability of this compound series.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine that may influence its cell permeability?

A1: The cell permeability of a small molecule like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is significantly influenced by several physicochemical properties. While experimental data for this specific molecule may be limited, we can predict its characteristics based on its structure and data from similar compounds. Key properties include:

  • Lipophilicity (logP): This measures how well the compound dissolves in a fatty or non-polar environment compared to a water-based or polar environment. A balanced logP is crucial for cell permeability.

  • Molecular Weight (MW): Smaller molecules generally exhibit better passive diffusion across cell membranes.

  • Topological Polar Surface Area (TPSA): This is the surface area of the molecule occupied by polar atoms (usually oxygen and nitrogen). A lower TPSA is generally associated with better cell permeability.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can hinder a molecule's ability to cross the lipid bilayer of the cell membrane.

  • Aqueous Solubility: The compound must have sufficient solubility in the assay buffer to be available for absorption.

Below is a table of predicted or known physicochemical properties for the core structure and a related analog, which can serve as a baseline for understanding the properties of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

Property6-Chloro-[1][2][3]triazolo[4,3-b]pyridazine6-Chloro-3-methylimidazo[1,2-b]pyridazine
Molecular Weight ( g/mol ) 154.56[4]167.59[5]
XLogP3 0.7[4]1.7[5]
Hydrogen Bond Donor Count 0[4]0
Hydrogen Bond Acceptor Count 3[4]2
Topological Polar Surface Area (Ų) 43.1[4]30.2[5]

Data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not publicly available and would need to be determined experimentally or through computational modeling.

Q2: I'm observing low permeability for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a Parallel Artificial Membrane Permeability Assay (PAMPA). What are the likely causes and how can I troubleshoot this?

A2: Low permeability in a PAMPA assay indicates poor passive diffusion across a lipid membrane.[6][7] This is a cell-free assay, so the issue is related to the intrinsic physicochemical properties of your compound.[6][7]

Troubleshooting Steps:

  • Review Physicochemical Properties:

    • High Lipophilicity (High logP): The compound may be getting trapped in the artificial membrane.

    • Low Lipophilicity (Low logP): The compound may not be partitioning well into the lipid membrane.

    • High TPSA: The molecule may be too polar to efficiently cross the hydrophobic membrane core.

    • Poor Solubility: The compound may be precipitating in the donor well, reducing the concentration available for permeation.

  • Experimental Optimization:

    • Check Compound Solubility: Ensure your compound is fully dissolved in the donor buffer. You may need to adjust the co-solvent (e.g., DMSO) concentration, but be mindful that high concentrations can affect membrane integrity.

    • Verify Assay Integrity: Use a marker compound with known permeability to ensure the assay is performing as expected.

    • Extend Incubation Time: For slowly permeating compounds, a longer incubation period may be necessary.

Hypothetical PAMPA Data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Analogs:

CompoundPapp (x 10⁻⁶ cm/s)Predicted logPTPSA (Ų)Interpretation
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 0.82.555.2Low Permeability
Analog A (more polar)0.21.575.6Very Low Permeability
Analog B (more lipophilic)3.53.855.2Moderate Permeability
Propranolol (High Permeability Control) 15.22.832.3High Permeability
Atenolol (Low Permeability Control) 0.50.267.5Low Permeability
Q3: My compound shows moderate permeability in the PAMPA assay but low permeability in the Caco-2 cell assay. What could be the reason for this discrepancy?

A3: This is a common scenario and often points to the involvement of active transport mechanisms in the Caco-2 cells, which are not present in the PAMPA model.[7][8] The most likely reason is that your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cells.[9]

Troubleshooting Workflow:

G start Discrepancy Observed: Good PAMPA Permeability, Poor Caco-2 Permeability hypothesis Hypothesis: Compound is a substrate for active efflux pumps (e.g., P-gp) start->hypothesis experiment Action: Perform a bi-directional Caco-2 assay (Apical to Basolateral & Basolateral to Apical) hypothesis->experiment data Calculate Efflux Ratio: ER = Papp(B-A) / Papp(A-B) experiment->data er_high Result: Efflux Ratio > 2 data->er_high er_low Result: Efflux Ratio < 2 data->er_low conclusion_high Conclusion: Active efflux is likely limiting permeability. Consider co-dosing with a P-gp inhibitor (e.g., verapamil) to confirm. er_high->conclusion_high conclusion_low Conclusion: Efflux is not the primary issue. Investigate other factors: - Poor solubility in apical compartment - Cell metabolism - Low compound recovery er_low->conclusion_low

Caption: Troubleshooting workflow for PAMPA and Caco-2 assay discrepancies.

Q4: How do I interpret the results of a bi-directional Caco-2 assay, and what is an efflux ratio?

A4: A bi-directional Caco-2 assay measures the permeability of a compound in both directions across the cell monolayer: from the apical (A) to the basolateral (B) side, which mimics absorption from the gut into the bloodstream, and from the basolateral (B) to the apical (A) side, which indicates active efflux back into the gut lumen.[8]

The efflux ratio (ER) is calculated by dividing the apparent permeability coefficient (Papp) in the B-A direction by the Papp in the A-B direction:

ER = Papp(B-A) / Papp(A-B)

  • An ER > 2 suggests that the compound is actively transported by efflux pumps.[8][9]

  • An ER ≈ 1 indicates that the compound primarily crosses the cell monolayer by passive diffusion.

Hypothetical Bi-directional Caco-2 Data:

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine 0.95.46.0High Efflux
... with Verapamil (P-gp inhibitor) 4.54.81.1Efflux Inhibited
Atenolol (Low Permeability Control) 0.40.51.25Passive Transport
Talinolol (High Efflux Control) 0.67.212.0High Efflux

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

This protocol provides a general procedure for assessing the passive permeability of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution 1. Prepare Donor Solution: Dissolve compound in buffer (e.g., PBS with 5% DMSO) to a final concentration of 10-100 µM. prep_membrane 2. Prepare PAMPA Plate: Coat the filter of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow to dry. prep_solution->prep_membrane prep_acceptor 3. Prepare Acceptor Plate: Fill the wells of the acceptor plate with buffer. prep_membrane->prep_acceptor add_donor 4. Add Donor Solution: Add the donor solution to the coated donor plate. prep_acceptor->add_donor assemble 5. Assemble Sandwich: Place the donor plate onto the acceptor plate. add_donor->assemble incubate 6. Incubate: Incubate the plate assembly at room temperature for 4-18 hours. assemble->incubate separate 7. Separate Plates: Carefully separate the donor and acceptor plates. incubate->separate quantify 8. Quantify Compound: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS. separate->quantify calculate 9. Calculate Papp: Papp = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln[1 - (Ca(t) / Cequilibrium)] quantify->calculate

Caption: General workflow for the PAMPA experiment.

Caco-2 Cell Permeability Assay Protocol

This protocol outlines the key steps for performing a bi-directional permeability assay using Caco-2 cells.

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the Transepithelial Electrical Resistance (TEER) of the cell monolayers. Only use monolayers with TEER values within the acceptable range for your laboratory (typically >200 Ω·cm²).[9]

    • Optionally, assess the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay (A-to-B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Add the test compound solution to the apical (donor) chamber.

    • Add fresh transport buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.

  • Permeability Assay (B-to-A):

    • Follow the same procedure as the A-to-B assay, but add the test compound to the basolateral (donor) chamber and sample from the apical (receiver) chamber.

  • Sample Analysis:

    • Quantify the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Apparent Permeability (Papp):

    • Calculate the Papp value using the following formula: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of compound appearance in the receiver chamber.

      • A is the surface area of the membrane.

      • C0 is the initial concentration in the donor chamber.

Signaling Pathways and Transport Mechanisms

The movement of small molecules like 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine across a cell membrane can occur through several mechanisms. Understanding these is key to interpreting experimental data.

G Mechanisms of Cell Permeability cluster_passive Passive Transport (No Energy Required) cluster_active Active Transport (Energy Required) passive_diffusion Passive Diffusion (Measured by PAMPA & Caco-2) cell_membrane Cell Membrane passive_diffusion->cell_membrane facilitated_diffusion Facilitated Diffusion (Carrier-mediated) facilitated_diffusion->cell_membrane influx Active Influx (Transporters carry compound INTO cell) influx->cell_membrane efflux Active Efflux (Pumps like P-gp remove compound FROM cell) compound 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine compound->passive_diffusion High to Low Concentration compound->facilitated_diffusion compound->influx cell_membrane->efflux Against Concentration Gradient

Caption: Overview of potential cell transport mechanisms.

References

Preventing degradation of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine during storage and troubleshooting related experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A1: To ensure long-term stability, the solid compound should be stored in a cool, dry, and dark environment. Recommended conditions include storage at 2-8°C under an inert atmosphere, such as argon or nitrogen, to prevent hydrolysis and oxidation.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared in a suitable anhydrous solvent, such as DMSO. For short-term storage, refrigerated conditions (2-8°C) are acceptable. For long-term storage, it is advisable to aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and store them at -20°C or -80°C. Protect solutions from light by using amber vials or by wrapping the vials in aluminum foil.

Q3: I am observing a decrease in the activity of my compound in my experiments. What could be the cause?

A3: A loss of activity can be due to several factors, including degradation of the compound, improper storage, repeated freeze-thaw cycles of stock solutions, or interactions with components in your experimental setup. It is recommended to first verify the integrity of your compound stock using analytical methods like HPLC.

Q4: What are the likely degradation pathways for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine?

A4: Based on its chemical structure, the compound is susceptible to three main degradation pathways:

  • Hydrolysis: The triazole and pyridazine rings can be susceptible to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: The nitrogen atoms in the heterocyclic rings can be oxidized.

  • Photolysis: Exposure to light, particularly UV radiation, can induce degradation.

Troubleshooting Guide: Investigating Compound Degradation

If you suspect degradation of your 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, follow this troubleshooting workflow.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision and Action start Unexpected Experimental Results / Loss of Compound Activity check_storage Verify Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_handling Review Solution Handling (Solvent, Freeze-Thaw Cycles) start->check_handling hplc_analysis Perform HPLC-UV/MS Analysis of Stock Solution check_storage->hplc_analysis check_handling->hplc_analysis compare_data Compare Data to Reference Standard or Initial Batch hplc_analysis->compare_data degradation_confirmed Degradation Confirmed (New Peaks, Reduced Main Peak) compare_data->degradation_confirmed no_degradation No Degradation Observed compare_data->no_degradation new_stock Prepare Fresh Stock Solution degradation_confirmed->new_stock Yes troubleshoot_assay Troubleshoot Experimental Assay Parameters no_degradation->troubleshoot_assay No re_evaluate_storage Re-evaluate Storage and Handling Protocols new_stock->re_evaluate_storage

Caption: Troubleshooting workflow for suspected compound degradation.

Data on Storage Conditions

For optimal stability, refer to the following recommended storage conditions.

ParameterSolid CompoundStock Solution
Temperature 2-8°C-20°C to -80°C
Atmosphere Inert Gas (Argon/Nitrogen)Standard
Light Protect from lightProtect from light (Amber vials)
Moisture Store in a desiccatorUse anhydrous solvents

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and assess the stability of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile:water, 50:50 v/v).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 24 hours. Dissolve a known amount in the solvent for analysis.

  • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

4. HPLC-UV Method Parameters:

Parameter Value
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm

| Injection Volume | 10 µL |

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis prep Prepare Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation thermal Thermal prep->thermal photo Photolysis prep->photo sampling Time-point Sampling acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-UV/MS Analysis sampling->hplc data Data Interpretation hplc->data G cluster_0 Assay Setup cluster_1 Reaction cluster_2 Detection & Analysis compound Compound Dilution reaction Add ATP to Initiate Reaction compound->reaction reagents Prepare Kinase/Substrate Mix reagents->reaction incubation Incubate at 30°C reaction->incubation detection Add Detection Reagent incubation->detection read Read Plate detection->read analysis Calculate IC50 read->analysis G cluster_0 Cell Treatment cluster_1 Sample Preparation cluster_2 Western Blot cluster_3 Data Analysis culture Culture Cancer Cells treat Treat with Compound culture->treat lyse Cell Lysis & Protein Extraction treat->lyse quantify Protein Quantification lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to Membrane sds_page->transfer probe Antibody Probing transfer->probe visualize Visualization probe->visualize analyze Densitometry & Normalization visualize->analyze

Technical Support Center: Enhancing the In Vivo Bioavailability of Triazolopyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to improving the in vivo bioavailability of triazolopyridazine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of my triazolopyridazine compound?

A1: Low in vivo bioavailability for orally administered triazolopyridazine compounds is most commonly attributed to three main factors:

  • Poor Aqueous Solubility : As heterocyclic compounds, many triazolopyridazines exhibit low solubility in gastrointestinal (GI) fluids. A drug must dissolve to be absorbed, making solubility a critical limiting factor.[1][2] Over 70% of new chemical entities suffer from poor aqueous solubility, which poses a major challenge for absorption.[3]

  • Low Membrane Permeability : After dissolving, the compound must pass through the intestinal cell membrane to enter the bloodstream.[1] Factors like molecular size, lipophilicity, and the number of hydrogen bond donors/acceptors influence this process.[4] The compound may also be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen, reducing net absorption.[1][5]

  • First-Pass Metabolism : Before reaching systemic circulation, the drug can be extensively metabolized in the gut wall or the liver.[1][6] This "first-pass effect" can significantly reduce the amount of active drug that reaches its target.[6]

Q2: What initial steps should I take to diagnose the cause of poor bioavailability for my compound?

A2: A systematic approach starting with thorough physicochemical characterization is crucial. This data will inform the selection of an appropriate enhancement strategy.[7]

Troubleshooting Workflow for Poor Bioavailability

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Evaluation Start Poor In Vivo Bioavailability Observed Char Physicochemical Characterization (Solubility, LogP, pKa, Permeability) Start->Char BCS Determine Biopharmaceutics Classification System (BCS) Class Char->BCS BCS_II BCS Class II (Low Solubility, High Permeability) BCS->BCS_II Is Solubility the main issue? BCS_IV BCS Class IV (Low Solubility, Low Permeability) BCS->BCS_IV Are both factors issues? Sol_Strat Focus on Solubility Enhancement: - Solid Dispersions - Nanonization - Lipid Formulations BCS_II->Sol_Strat Perm_Strat Address Both Solubility & Permeability: - Prodrugs - Permeation Enhancers - Nanocarriers BCS_IV->Perm_Strat Formulate Develop & Characterize Formulation Sol_Strat->Formulate Perm_Strat->Formulate InVitro In Vitro Dissolution & Permeability Testing Formulate->InVitro InVivo In Vivo Pharmacokinetic Study in Animal Model InVitro->InVivo

Caption: A workflow for diagnosing and addressing poor bioavailability.

Q3: Which formulation strategies are most effective for enhancing the bioavailability of poorly soluble triazolopyridazines?

A3: The choice of strategy depends on the compound's specific properties, but several approaches are highly effective for poorly soluble drugs (BCS Class II/IV).[8][9]

  • Amorphous Solid Dispersions (ASDs) : Dispersing the compound in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[1][10]

  • Particle Size Reduction (Nanonization) : Creating nanocrystals or nanosuspensions increases the drug's surface area, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[11][12][13]

  • Lipid-Based Formulations : Incorporating the compound into oils, surfactants, and co-solvents can improve its solubilization in the GI tract.[14] Self-emulsifying drug delivery systems (SEDDS) are a common and effective example.[14][15]

  • Complexation : Using agents like cyclodextrins to form inclusion complexes can mask the lipophilic nature of the drug and increase its aqueous solubility.[3][16][17]

Q4: How can a prodrug strategy improve the bioavailability of my compound?

A4: A prodrug is a chemically modified, often inactive, version of a drug that converts to the active parent molecule in vivo.[18][19] This strategy can overcome several bioavailability barriers:

  • Increased Solubility : A hydrophilic promoiety can be attached to the parent drug to increase its solubility in GI fluids.[20]

  • Enhanced Permeability : A lipophilic promoiety can be added to increase the drug's ability to cross the intestinal membrane.[18][21]

  • Bypassing First-Pass Metabolism : The modification can protect the drug from premature metabolism in the liver or gut wall.[6]

Conceptual Prodrug Strategy

G cluster_0 Administration & Absorption cluster_1 Metabolic Conversion cluster_2 Systemic Circulation Prodrug Administered Prodrug (High Solubility/Permeability) GI GI Tract Absorption Prodrug->GI Improved transport Conversion Enzymatic or Chemical Conversion GI->Conversion ActiveDrug Active Parent Drug Conversion->ActiveDrug Releases Promoieties Inactive Promoieties (Excreted) Conversion->Promoieties Releases

Caption: A diagram illustrating the prodrug activation process.

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes hypothetical data for a model triazolopyridazine compound, demonstrating the potential impact of various formulation strategies on key pharmacokinetic (PK) parameters.

Formulation StrategyDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension (Control)10150 ± 352.0750 ± 180100%
Micronized Suspension10320 ± 601.51,800 ± 350240%
Amorphous Solid Dispersion10950 ± 1501.05,250 ± 800700%
Nanosuspension101,100 ± 2100.756,100 ± 950813%
Self-Emulsifying System (SEDDS)101,350 ± 2500.57,050 ± 1100940%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is widely used to predict in vivo drug absorption and to identify if a compound is a substrate for efflux transporters.[22][23]

Objective: To measure the bidirectional permeability of a triazolopyridazine compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture : Caco-2 cells are seeded on semipermeable filter supports in multi-well plates and cultured for ~21 days to form a differentiated, polarized monolayer.[24]

  • Monolayer Integrity Check : Transepithelial Electrical Resistance (TEER) is measured to ensure the integrity of the cell monolayer. A TEER value ≥ 200 Ω·cm² is typically required.[24]

  • Dosing Solution Preparation : Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[22]

  • Permeability Measurement (Apical to Basolateral - A to B) :

    • Equilibrate the monolayers with pre-warmed buffer.[24]

    • Add the dosing solution to the apical (A) side and fresh buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.[24]

  • Permeability Measurement (Basolateral to Apical - B to A) :

    • Perform the same procedure but add the dosing solution to the basolateral side and sample from the apical side. This measures the extent of active efflux.

  • Sample Analysis : Quantify the concentration of the compound in all samples using LC-MS/MS.[22]

  • Data Calculation :

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound is a substrate for active efflux.

Caco-2 Permeability Assay Workflow

G cluster_0 Setup cluster_1 Bidirectional Transport Experiment cluster_2 Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form a confluent monolayer Seed->Culture TEER Verify monolayer integrity via TEER measurement Culture->TEER A_B A -> B Transport (Absorption) Add drug to Apical side TEER->A_B B_A B -> A Transport (Efflux) Add drug to Basolateral side TEER->B_A Sample_A Sample from Basolateral side at timed intervals A_B->Sample_A Sample_B Sample from Apical side at timed intervals B_A->Sample_B LCMS Quantify drug concentration using LC-MS/MS Sample_A->LCMS Sample_B->LCMS Calc Calculate Papp (A->B) and Papp (B->A) LCMS->Calc ER Calculate Efflux Ratio (ER) Calc->ER Result ER > 2 suggests active efflux ER->Result

Caption: Workflow of a Caco-2 bidirectional permeability assay.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

This protocol outlines a basic study to determine key PK parameters like Cmax, Tmax, and AUC following oral administration.

Objective: To assess the in vivo oral bioavailability of a triazolopyridazine compound formulation.

Methodology:

  • Animal Model : Use male Sprague-Dawley rats (8-10 weeks old), fasted overnight before dosing but with free access to water.[25]

  • Dosing Groups :

    • Group 1 (IV): Administer the compound intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) to determine absolute bioavailability.

    • Group 2 (PO): Administer the test formulation orally via gavage at the target dose (e.g., 10 mg/kg).[26]

  • Blood Sampling : Collect blood samples (approx. 100-200 µL) from the tail or jugular vein into heparinized tubes at pre-defined time points.

    • IV sampling: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO sampling: 0.25, 0.5, 1, 2, 4, 6, 8, 24 hours.[26]

  • Plasma Preparation : Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

  • Sample Analysis : Precipitate plasma proteins and analyze the supernatant to determine the drug concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis :

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, half-life).[26]

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

References

Validation & Comparative

Comparative Analysis of Triazolo[4,3-b]pyridazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison guide to the anticancer activity of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its analogs for researchers, scientists, and drug development professionals.

The[1][2][3]triazolo[4,3-b]pyridazine scaffold is a heterocyclic structure of significant interest in medicinal chemistry due to its broad therapeutic properties.[4] Derivatives of this core structure have demonstrated promising antiproliferative and cytotoxic activities against various human cancer cell lines, establishing them as a promising avenue for the development of novel anticancer agents.[4][5] This guide compares the anticancer activity of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine and its related analogs, providing experimental data and protocols to validate their efficacy.

Comparative Cytotoxicity Data

The anticancer potential of triazolo[4,3-b]pyridazine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency. While specific data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is limited in the reviewed literature, numerous studies on its analogs provide a strong basis for comparison. These derivatives often feature substitutions at the 3 and 6 positions of the triazolopyridazine core.

Below is a summary of the cytotoxic activities of various triazolo[4,3-b]pyridazine derivatives from published studies.

Compound ClassSpecific Analog (if specified)Cancer Cell Line(s)IC₅₀ (µM)Reference(s)
3,6-Diaryl-[1][2][3]triazolo[4,3-b]pyridazines Compound 4q SGC-7901 (Gastric), A549 (Lung), HT-1080 (Fibrosarcoma)0.008 - 0.014[6]
6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines Compound 4f NALM-6 (Leukemia)~3.70[5]
Compound 4j NALM-6 (Leukemia)~1.14[5]
Compound 4q NALM-6 (Leukemia)~2.03[5]
Compound 4f SB-ALL (Leukemia)~5.66[5]
Compound 4j SB-ALL (Leukemia)~1.64[5]
Dual c-Met/Pim-1 Inhibitors Compound 4g N/A (Enzyme Inhibition)0.163 (c-Met), 0.283 (Pim-1)[1][2][7]

Mechanisms of Anticancer Action

Triazolo[4,3-b]pyridazine derivatives exert their anticancer effects through several validated mechanisms, primarily by inducing cell cycle arrest and apoptosis.

Inhibition of Tubulin Polymerization

A significant mechanism for 3,6-diaryl derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on tubulin, these compounds disrupt the formation of microtubules, which are essential for mitotic spindle formation during cell division.[6] This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[6]

G2M_Arrest_Pathway cluster_drug Therapeutic Intervention cluster_cellular Cellular Processes Compound Triazolo[4,3-b]pyridazine Derivative (e.g., 4q) Tubulin β-Tubulin (Colchicine Site) Compound->Tubulin Binds to Microtubules Microtubule Dynamics Tubulin->Microtubules Inhibition of Polymerization MitoticSpindle Mitotic Spindle Formation Failure Microtubules->MitoticSpindle Disruption leads to G2M G2/M Phase Arrest MitoticSpindle->G2M Causes Apoptosis Apoptosis G2M->Apoptosis Triggers

Diagram 1: G2/M arrest via tubulin inhibition.
Kinase Inhibition and Apoptosis Induction

Other analogs are designed as potent kinase inhibitors, targeting enzymes like c-Met and Pim-1 that are crucial for tumor growth and survival.[1][2][7] Inhibition of these kinases can downregulate pro-survival signaling pathways such as PI3K/AKT/mTOR.[1][2][7] Furthermore, several derivatives have been shown to directly induce apoptosis, confirmed by the activation of key executioner enzymes like caspase-3, caspase-7, and caspase-9.[1][2][5]

Apoptosis_Pathway cluster_drug Therapeutic Intervention cluster_pathway Signaling Cascade Compound Triazolo[4,3-b]pyridazine Derivative Kinase Inhibition of c-Met / Pim-1 Compound->Kinase Casp9 Caspase-9 Activation Compound->Casp9 PI3K p-PI3K / p-AKT Levels Decrease Kinase->PI3K Leads to Apoptosis Apoptosis PI3K->Apoptosis Contributes to Casp37 Caspase-3/7 Activation Casp9->Casp37 Activates Casp37->Apoptosis Executes

Diagram 2: Apoptosis induction via kinase inhibition.

Experimental Protocols & Workflow

Validating the anticancer activity of a novel compound requires a series of standardized in vitro assays. The following protocols are fundamental for this evaluation.

General Experimental Workflow

The process begins with assessing cytotoxicity to determine the compound's potency, followed by mechanistic studies to understand how it affects the cell cycle and induces cell death.

Experimental_Workflow cluster_workflow Validation Workflow Start Cancer Cell Culture Treatment Treat with Compound Start->Treatment MTT Cytotoxicity (MTT Assay) Treatment->MTT Flow Cell Cycle (Flow Cytometry) Treatment->Flow Apoptosis Apoptosis Assay (Annexin V) Treatment->Apoptosis Analysis Data Analysis (IC₅₀, Cell Phases) MTT->Analysis Flow->Analysis Apoptosis->Analysis

Diagram 3: Standard workflow for in vitro validation.
Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

  • Objective: To determine the IC₅₀ value of the test compound.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, A549, NALM-6)

    • Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)

    • 96-well plates

    • Test compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Protocol:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the triazolopyridazine compound in culture medium. Add 100 µL of each concentration to the respective wells. Include a vehicle control (DMSO) and an untreated control.

    • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Objective: To assess if the compound induces cell cycle arrest at a specific phase.

  • Materials:

    • 6-well plates

    • Test compound

    • PBS (Phosphate-Buffered Saline)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution with RNase A

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

    • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

    • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution. Incubate in the dark for 30 minutes at room temperature.

    • Analysis: Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, will determine the cell cycle phase distribution.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Objective: To quantify the number of cells undergoing apoptosis after treatment.

  • Materials:

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Cell Treatment: Seed and treat cells as described for the cell cycle analysis.

    • Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry within one hour. The results will quadrant the cell population into viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

References

Unraveling the Structure-Activity Relationship of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine analogs, a class of compounds demonstrating a wide range of therapeutic potential. By examining their performance in various biological assays and elucidating the key structural features that govern their activity, this document aims to inform the rational design of more potent and selective drug candidates.

The[1][2][3]triazolo[4,3-b]pyridazine scaffold has garnered significant interest in medicinal chemistry due to its versatile biological properties.[4] Analogs of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine have been investigated for their efficacy as cytotoxic, anti-Cryptosporidium, anxiolytic, and enzyme-inhibiting agents. This guide synthesizes findings from multiple studies to present a clear overview of their structure-activity relationships (SAR).

Comparative Biological Activities

The biological activity of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine analogs is highly dependent on the nature and position of substituents on both the phenyl ring and the triazolopyridazine core. The following sections detail the SAR for different therapeutic applications.

Cytotoxic Activity

A series of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines has been evaluated for in vitro cytotoxicity against various cancer cell lines, including Acute Lymphoblastic Leukemia (ALL) and human breast adenocarcinoma (MCF-7).[1] The triazolo[4,3-b]pyridazine core was found to be crucial for activity, with these compounds exhibiting greater cytotoxicity than their hydrazone precursors.[1]

Key SAR findings for cytotoxic activity include:

  • Substitution at the 3-position: The nature of the substituent at the 3-position of the triazolopyridazine ring significantly influences cytotoxic potency. Aromatic and heteroaromatic substitutions have been explored, with specific electronic and steric features enhancing activity.

  • Apoptosis Induction: Potent analogs have been shown to induce apoptosis in cancer cells through the activation of caspases 3/7.[1]

Compound ID3-Position SubstituentTarget Cell LineIC50 (µM)
4f Substituted PhenylSB-ALL~1.64-5.66
NALM-6~1.14-3.7
4j Substituted PhenylSB-ALL~1.64-5.66
NALM-6~1.14-3.7
4q Substituted PhenylSB-ALL~1.64-5.66
NALM-6~1.14-3.7
Doxorubicin (Standard)SB-ALL0.167

Table 1: Cytotoxic activity of selected 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazine analogs.[1]

Anti-Cryptosporidium Activity

Cryptosporidiosis, a diarrheal disease, is a significant global health concern.[5] Analogs of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine have been identified as potent inhibitors of Cryptosporidium parvum.[5][6]

The SAR for anti-Cryptosporidium activity highlights the importance of the "tail" group attached to the core structure:

  • Aryl Acetamide Tail: An aryl acetamide moiety has been a focus of optimization.[6]

  • Role of Fluorine: The presence and position of fluorine atoms on the aryl ring play a remarkable role in enhancing potency.[6] Electron-withdrawing groups are generally preferred over electron-donating groups.[6]

  • Substitution Pattern: 2-substituted compounds on the aryl ring were found to be inactive, while 3,4-disubstitution patterns have been extensively explored.[6]

Compound IDAryl 'Tail' GroupC. parvum EC50 (µM)
SLU-2633 (1) Aryl Acetamide0.17
52 (SLU-10482) Fluorinated Aryl Acetamide0.07
75 3,5-dichloro1.2
77 3,5-difluoro(5-fold decrease from 75)

Table 2: Anti-Cryptosporidium activity of selected triazolopyridazine analogs.[6]

Anxiolytic Activity and GABA-A Receptor Modulation

Certain 6-(substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazines have demonstrated anxiolytic properties, acting as modulators of GABA-A receptors.[7][8] The gamma-aminobutyric acid (GABA) system is the main inhibitory neurotransmitter network in the central nervous system.[9][10]

Key SAR observations for GABA-A receptor modulation include:

  • Substitution at the 6-position: The nature of the phenyl substituent at the 6-position is critical for activity.

  • Receptor Subtype Selectivity: Some derivatives exhibit high affinity for specific GABA-A receptor subunits, such as α2 and/or α3.[8]

GABAA_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron GABA_vesicle GABA Vesicles GABA GABA GABA_vesicle->GABA Release GABAA_R GABA-A Receptor (Ligand-gated Cl- channel) Cl_ion Cl- GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Influx Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition GABA->GABAA_R Binds Analog Triazolopyridazine Analog (Allosteric Modulator) Analog->GABAA_R Binds to allosteric site

Figure 1. GABA-A Receptor Signaling Pathway.

PIM Kinase Inhibition

The PIM kinase family (PIM-1, PIM-2, and PIM-3) are key targets in cancer therapy.[11] Novel triazolo[4,3-b]pyridazine-based tricycles have been developed as PIM kinase inhibitors.[11]

The SAR for PIM kinase inhibition reveals:

  • Tricyclic Scaffold: A scaffold hopping strategy from known PIM inhibitors led to the development of these potent tricyclic analogs.[11]

  • Selectivity: Structure-activity relationship studies demonstrated that modifications to the scaffold could achieve selectivity for PIM-1/PIM-3 or pan-PIM inhibition.[11]

  • Cellular Activity: Optimized compounds have shown significant inhibition of the phosphorylation of the BAD protein, a downstream target of PIM kinases, in cell-based assays.[11]

PIM_Kinase_Signaling PIM_Kinase PIM Kinase (PIM-1, PIM-3) BAD BAD PIM_Kinase->BAD Phosphorylates Analog Triazolopyridazine Analog Analog->PIM_Kinase Inhibits pBAD p-BAD (Phosphorylated) BAD->pBAD Bcl_XL Bcl-XL BAD->Bcl_XL Binds (when unphosphorylated) pBAD->Bcl_XL Sequesters Apoptosis_Inhibition Inhibition of Apoptosis Bcl_XL->Apoptosis_Inhibition Apoptosis_Promotion Promotion of Apoptosis

Figure 2. Simplified PIM Kinase Signaling Pathway.

Experimental Protocols

The following provides a generalized overview of the key experimental methodologies employed in the evaluation of 6-chloro-3-phenyltriazolo[4,3-b]pyridazine analogs.

General Synthesis Workflow

The synthesis of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines typically involves a multi-step process. A common route is the intramolecular oxidative cyclization of 6-chloropyridazin-3-yl hydrazones.[1] The synthesis of the piperazine-linked triazolopyridazine intermediate for anti-Cryptosporidium agents has also been described.[6]

Synthesis_Workflow Start Starting Materials (e.g., 6-chloropyridazin-3-yl hydrazine) Step1 Reaction with Aldehyde/Ketone Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Oxidative Cyclization (e.g., with IDBA) Intermediate->Step2 Product 6-chloro-3-substituted- [1,2,4]triazolo[4,3-b]pyridazine Step2->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

References

Hypothetical Kinase Inhibitor Profile: 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in a Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals objectively comparing the hypothetical kinase inhibitory profile of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine with established kinase inhibitors. This guide presents supporting experimental data and detailed protocols to contextualize its potential therapeutic applications.

The triazolo[4,3-b]pyridazine scaffold has emerged as a promising framework in the design of novel therapeutics, particularly in oncology. While direct kinase inhibition data for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is not extensively documented in publicly available literature, its structural analogs have demonstrated significant potential as inhibitors of various protein kinases. This guide provides a hypothetical yet plausible comparative analysis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine against well-characterized kinase inhibitors, assuming its activity is in line with related compounds from the same chemical class.

Comparative Analysis of Kinase Inhibitory Activity

To provide a clear comparison, this section summarizes the hypothetical inhibitory activity of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine against a panel of kinases, benchmarked against established inhibitors such as Imatinib and Sorafenib. The data presented is hypothetical and intended for illustrative purposes.

CompoundTarget KinaseIC50 (nM)Assay Type
6-Chloro-3-phenyltriazolo[4,3-b]pyridazine (Hypothetical) c-Met15Biochemical
Pim-125Biochemical
VEGFR2150Biochemical
Imatinib BCR-ABL30Cellular
c-Kit100Biochemical
PDGFR100Biochemical
Sorafenib BRAF6Biochemical
VEGFR290Biochemical
PDGFR-β20Biochemical

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the activity of a purified kinase.

  • Materials : Recombinant human kinase, corresponding substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Add 5 µL of kinase solution to each well of a 96-well plate.

    • Add 2.5 µL of the test compound (6-Chloro-3-phenyltriazolo[4,3-b]pyridazine or a known inhibitor) at various concentrations.

    • Initiate the kinase reaction by adding 2.5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

    • Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Cell Viability Assay (Cellular)

This assay determines the effect of a compound on the proliferation of cancer cell lines.

  • Materials : Human cancer cell lines (e.g., NALM-6, MCF-7), cell culture medium (e.g., RPMI-1640 with 10% FBS), 96-well cell culture plates, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Procedure :

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and incubate for an additional 72 hours.

    • Add the cell viability reagent to each well and incubate for 10 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Determine the IC50 values, representing the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological pathways and experimental procedures can enhance understanding.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pim1 Pim-1 BAD BAD Pim1->BAD Bcl2 Bcl-2 BAD->Bcl2 Bcl2->Proliferation Inhibitor 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine (Hypothetical) Inhibitor->RTK Inhibitor->Pim1

Caption: Hypothetical inhibition of c-Met/VEGFR2 and Pim-1 signaling pathways.

G Kinase Inhibition Assay Workflow A Prepare Kinase, Substrate, ATP, and Test Compound Solutions B Dispense Kinase to 96-well Plate A->B C Add Test Compound (Varying Concentrations) B->C D Initiate Reaction with Substrate and ATP C->D E Incubate at 30°C for 60 minutes D->E F Stop Reaction and Add Detection Reagent E->F G Measure Signal (Luminescence/Fluorescence) F->G H Calculate IC50 Values G->H

Caption: Workflow for the in vitro kinase inhibition assay.

Concluding Remarks

The triazolo[4,3-b]pyridazine scaffold represents a promising area for the development of novel kinase inhibitors. While the specific compound 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine requires further investigation to elucidate its precise biological activities, the analysis of related structures suggests its potential as a valuable lead compound in cancer therapy. The comparative data and detailed protocols provided in this guide serve as a foundational framework for researchers to design and conduct further studies to validate these hypothetical findings. Future research should focus on comprehensive kinase profiling, cellular activity assays, and in vivo studies to determine the therapeutic potential of this and related compounds.

Cross-Validation of Analytical Methods for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reliable quantification of active pharmaceutical ingredients (APIs) is fundamental to drug development and quality control. This guide provides a comparative cross-validation of two common analytical methods for the determination of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The data and protocols presented herein are representative examples intended to illustrate the cross-validation process and highlight the performance characteristics of each technique.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key validation parameters for the two analytical methods, established in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]

Performance ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (Correlation Coefficient, r²) 0.99950.9998r² ≥ 0.999
Accuracy (Recovery %) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% Relative Standard Deviation, %RSD)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 1.8%≤ 1.3%≤ 2.0%
Limit of Detection (LOD) 5 ng/mL0.1 ng/mLReportable
Limit of Quantification (LOQ) 15 ng/mL0.3 ng/mLReportable
Specificity No interference from blank and placeboNo interference from blank and placeboNo interference
Robustness Unaffected by minor changes in flow rate and mobile phase compositionUnaffected by minor changes in flow rate and mobile phase compositionNo significant impact on results

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine in drug substance and formulated products.

1. Sample Preparation:

  • A stock solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is prepared in methanol at a concentration of 1 mg/mL.

  • Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For drug product analysis, a portion of the homogenized sample equivalent to 10 mg of the active ingredient is dissolved in methanol, sonicated, and diluted to a final concentration of 50 µg/mL with the mobile phase. The solution is filtered through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Analysis:

  • Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Quantification: The peak area of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is compared against a calibration curve generated from the working standard solutions.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for the quantification of trace levels of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, particularly in biological matrices or for impurity profiling.

1. Sample Preparation:

  • A stock solution of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine is prepared in methanol at 1 mg/mL.

  • Working standard solutions are prepared by serial dilution to concentrations ranging from 0.1 ng/mL to 100 ng/mL.

  • An internal standard (IS) working solution (e.g., a stable isotope-labeled analog) is prepared at a fixed concentration.

  • For analysis in plasma, a protein precipitation extraction is performed. 100 µL of plasma is mixed with 300 µL of acetonitrile containing the internal standard. The mixture is vortexed and centrifuged. The supernatant is then diluted and injected into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Chromatographic System: Sciex ExionLC AC System or equivalent.

  • Mass Spectrometer: Sciex Triple Quad 5500+ System or equivalent.

  • Column: Kinetex C18 (2.1 x 100 mm, 2.6 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient Elution: A linear gradient from 10% to 90% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine: Precursor Ion > Product Ion (e.g., m/z 245.1 > 127.1)

    • Internal Standard: Precursor Ion > Product Ion

  • Quantification: The peak area ratio of the analyte to the internal standard is used for quantification against a calibration curve.

Mandatory Visualizations

The following diagrams illustrate the workflow for the cross-validation of analytical methods and a logical comparison of the two techniques.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion P1 Define Analytical Requirements P2 Select Methods for Validation (Method A & B) P1->P2 P3 Develop Validation Protocol P2->P3 E1 Perform Validation of Method A P3->E1 E2 Perform Validation of Method B P3->E2 E3 Analyze Same Samples with Both Methods E1->E3 E2->E3 V1 Compare Performance Parameters E3->V1 V2 Statistical Analysis of Results (e.g., t-test) V1->V2 V3 Assess Equivalence V2->V3 C1 Methods are Equivalent V3->C1 if criteria met C2 Methods are Not Equivalent V3->C2 if criteria not met C3 Define Conditions for Method Interchangeability C1->C3

Workflow for the cross-validation of two analytical methods.

MethodComparison cluster_shared Shared Characteristics H1 Higher LOQ L1 Lower LOQ H2 Lower Cost L4 Higher Complexity & Cost H3 Simpler Operation H4 Sufficient for Routine QC L2 Higher Specificity L3 Suitable for Bioanalysis S1 Good Linearity S2 High Accuracy S3 Good Precision

Comparison of key features of HPLC-UV and LC-MS/MS methods.

References

Comparative Efficacy of Triazolopyridazine Herbicides: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal effects of triazolopyridazine derivatives, a class of synthetic herbicides that have garnered attention for their potential in weed management. This document summarizes key experimental findings, details the methodologies employed in these studies, and visualizes the underlying biochemical pathways to offer a comprehensive resource for professionals in agricultural science and herbicide development.

Herbicidal Efficacy of Triazolopyridazine Derivatives

Triazolopyridazine herbicides primarily function as inhibitors of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[1] As these amino acids are essential for protein synthesis and overall plant growth, inhibition of ALS leads to plant death. This mode of action is shared with other herbicide classes, such as sulfonylureas and imidazolinones.

Recent research has focused on the synthesis and evaluation of novel triazolopyridazine compounds for their herbicidal activity against a range of weed species. The data presented below summarizes the inhibitory effects of various 1,2,4-triazolo[4,3-a]pyridine derivatives, a subset of triazolopyridazines.

Table 1: Herbicidal Activity of 1,2,4-Triazolo[4,3-a]pyridine Derivatives against Various Weed Species

Compound/Active IngredientWeed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference
8-chloro-3-(4-propylphenyl)-[2][3][4]-triazolo[4,3-a]pyridineEchinochloa crus-galli (Barnyardgrass)150High[2]
Setaria faberii (Giant Foxtail)150High[2]
Digitaria sanguinalis (Large Crabgrass)150High[2]
Brassica juncea (Brown Mustard)150High[2]
Amaranthus retroflexus (Redroot Pigweed)150High[2]
Eclipta prostrata (False Daisy)150High[2]
22 Test Weeds (Broad Spectrum)37.5~50[2]
Compound 3d (a triazolopyrimidine-2-sulfonanilide)Galium aparine (Cleavers)37.5Excellent[4]
Cerastium arvense (Field Chickweed)37.5Excellent[4]
Chenopodium album (Common Lambsquarters)37.5Excellent[4]
Amaranthus retroflexus (Redroot Pigweed)37.5Excellent[4]
Rumex acetosa (Common Sorrel)37.5Excellent[4]
Polygonum humifusum (Wireweed)37.5Moderate[4]
Cyperus iria (Rice Flatsedge)37.5Moderate[4]
Eclipta prostrata (False Daisy)37.5Moderate[4]
Compounds 5-15 and 5-20 (2-aroxyl-1,2,4-triazolopyrimidines)Descurainia sophia (Flixweed) - Wild Type0.9375Moderate to Good[1]
Descurainia sophia (Flixweed) - Resistant (P197L mutation)0.9375Moderate to Good[1]
Compound B1 (a pyridazine derivative)Echinochloa crus-galli (Barnyardgrass) - Root100 µg/mL100[5]
Echinochloa crus-galli (Barnyardgrass) - Stem100 µg/mL100[5]
Portulaca oleracea (Common Purslane) - Root100 µg/mL100[5]
Portulaca oleracea (Common Purslane) - Stem100 µg/mL100[5]

Experimental Protocols

The following methodologies are representative of the key experiments conducted to evaluate the herbicidal effects of triazolopyridazine derivatives.

Whole-Plant Pot Bioassay for Herbicidal Efficacy

This protocol is designed to assess the pre- and post-emergence herbicidal activity of test compounds on various weed species under controlled greenhouse conditions.

1. Plant Material and Growth Conditions:

  • Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) are sown in plastic pots filled with a sterilized sandy loam soil.

  • Pots are placed in a greenhouse maintained at approximately 25-30°C with a 12-hour photoperiod.

  • Plants are watered daily to maintain adequate soil moisture.

2. Herbicide Application:

  • Pre-emergence Application: Test compounds are dissolved in an appropriate solvent (e.g., acetone) and diluted with water containing a surfactant (e.g., Tween-80) to the desired concentrations. The herbicide solutions are then sprayed evenly onto the soil surface one day after sowing.

  • Post-emergence Application: Herbicide solutions are applied to the foliage of weeds at the 2-3 leaf stage.

3. Data Collection and Analysis:

  • Herbicidal injury is visually assessed at regular intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no effect) to 100% (complete plant death).

  • For quantitative analysis, the fresh weight of the aerial parts of the plants is measured at the end of the experiment.

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This assay determines the direct inhibitory effect of the compounds on the target enzyme, ALS.

1. Enzyme Extraction:

  • Fresh young leaves of the target plant are homogenized in an extraction buffer.

  • The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

2. Enzyme Activity Assay:

  • The reaction mixture contains the enzyme extract, reaction buffer, and the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate (pyruvate).

  • The amount of acetolactate produced is determined colorimetrically.

3. Data Analysis:

  • The percentage of ALS inhibition is calculated for each compound concentration relative to a control without the inhibitor.

  • The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes 50% inhibition of ALS activity, is determined from a dose-response curve.

Visualizing the Mechanism of Action

The following diagrams illustrate the biochemical pathway targeted by triazolopyridazine herbicides and a typical experimental workflow for their evaluation.

ALS_Inhibition_Pathway cluster_pathway Branched-Chain Amino Acid Biosynthesis cluster_als Acetolactate Synthase (ALS/AHAS) cluster_products Essential Amino Acids cluster_inhibition Inhibition cluster_outcome Outcome Pyruvate Pyruvate ALS ALS Enzyme Pyruvate->ALS alpha_Ketobutyrate α-Ketobutyrate alpha_Ketobutyrate->ALS Acetolactate α-Acetolactate ALS->Acetolactate Acetohydroxybutyrate α-Aceto-α-hydroxybutyrate ALS->Acetohydroxybutyrate Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine No_Amino_Acids Deficiency of Branched-Chain Amino Acids Isoleucine Isoleucine Acetohydroxybutyrate->Isoleucine Triazolopyridazine Triazolopyridazine Herbicide Block Inhibition Triazolopyridazine->Block Block->ALS Plant_Death Plant Death No_Amino_Acids->Plant_Death

Caption: Mechanism of action of triazolopyridazine herbicides.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection & Analysis cluster_comp Comparison A Synthesize & Characterize Triazolopyridazine Compounds D Apply Herbicide (Pre- or Post-emergence) A->D B Prepare Weed Seeds & Potting Medium C Sow Seeds in Pots B->C C->D E Incubate in Greenhouse (Controlled Conditions) D->E F Visual Assessment of Herbicidal Injury E->F G Measure Plant Fresh Weight E->G H Calculate GR50 Values F->H G->H I Compare Efficacy with Alternative Herbicides H->I

Caption: Experimental workflow for herbicide efficacy testing.

References

Replicating synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine from literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a critical endeavor. This guide provides a comparative analysis of two prominent methods for the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a molecule of interest in medicinal chemistry. The comparison is based on published literature, focusing on key performance indicators such as reaction time and yield, alongside detailed experimental protocols.

At a Glance: Synthesis Method Comparison

The two primary methods for the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine are the intramolecular oxidative cyclization of a hydrazone intermediate and the reaction of a phenyltetrazole derivative with dichloropyridazine. The following table summarizes the key quantitative data for each method.

MetricMethod 1: Oxidative CyclizationMethod 2: Tetrazole Annulation
Reaction Time ~1.5 hours (for key steps)[1]5 hours to 8 days[2]
Yield Described as "efficient"[3]~29% (for a similar compound)[2]
Key Reagents Iodobenzene diacetate, Hydrazine hydrate, Benzaldehyde5-Phenyltetrazole, 3,6-Dichloropyridazine, Pyridine
Reaction Conditions Room temperature, solvent-free grinding[1]Reflux temperature[2]

Method 1: Intramolecular Oxidative Cyclization

This modern approach is highlighted for its efficiency and environmentally friendly, solvent-free conditions.[1] The synthesis proceeds in a sequential three-step process starting from 3,6-dichloropyridazine.

Experimental Protocol
  • Synthesis of 6-chloro-3-hydrazinopyridazine: A mixture of 3,6-dichloropyridazine and one equivalent of hydrazine hydrate is refluxed in tert-butyl alcohol for four hours.[1]

  • Formation of the Hydrazone: One equivalent of 6-chloro-3-hydrazinopyridazine is homogenized with one mole of benzaldehyde and ground in a pestle and mortar at room temperature. The reaction is monitored by thin-layer chromatography (TLC) and is typically complete within 20 minutes.[1]

  • Oxidative Cyclization: 1.1 equivalents of iodobenzene diacetate (IBD) are added in situ to the hydrazone mixture. The mixture is then ground for another hour to yield the final product, 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine.[1]

cluster_0 Method 1: Oxidative Cyclization Workflow A 3,6-Dichloropyridazine + Hydrazine Hydrate B 6-Chloro-3-hydrazinopyridazine A->B Reflux in tert-butanol (4h) D Hydrazone Intermediate B->D Grind at RT (20 min) C Benzaldehyde C->D F 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine D->F Grind with IBD at RT (1h) E Iodobenzene Diacetate (IBD) E->F

Workflow for the oxidative cyclization synthesis.

Method 2: Tetrazole Annulation

This classical method involves the reaction of a pre-formed tetrazole ring with a pyridazine derivative. While conceptually straightforward, this method can suffer from longer reaction times and lower yields.[2]

Experimental Protocol

A solution of a 5-substituted-phenyltetrazole and 3,6-dichloropyridazine in a high-boiling solvent mixture such as xylenes/pyridine is heated to reflux.[2] For a similar compound, the reaction was stirred at this temperature for 8 days.[2] Another protocol for a related compound involved a reflux time of 5 hours. After cooling, the solution is subjected to an extractive workup with hydrochloric acid and brine. The solvent is evaporated, and the residue is purified by chromatography to yield the final product.[2]

cluster_1 Method 2: Tetrazole Annulation Workflow G 5-Phenyltetrazole + 3,6-Dichloropyridazine H Reaction Mixture in Xylenes/Pyridine G->H I Reflux (5h - 8d) H->I J Extractive Workup I->J K Chromatographic Purification J->K L 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine K->L

Workflow for the tetrazole annulation synthesis.

Comparative Analysis of Synthesis Routes

The choice of synthetic route will depend on the specific requirements of the research, such as the need for rapid synthesis, high yield, or the avoidance of hazardous materials.

cluster_2 Comparison of Synthetic Pathways cluster_M1 Method 1: Oxidative Cyclization cluster_M2 Method 2: Tetrazole Annulation Start Starting Materials M1_Step1 Hydrazine Formation Start->M1_Step1 M2_Step1 Tetrazole + Dichloropyridazine Start->M2_Step1 M1_Step2 Hydrazone Condensation M1_Step1->M1_Step2 M1_Step3 IBD Cyclization M1_Step2->M1_Step3 M1_Advantages Advantages: - Fast - High Efficiency (implied) - Eco-friendly M1_Step3->M1_Advantages Product 6-Chloro-3-phenyl- triazolo[4,3-b]pyridazine M1_Step3->Product M2_Step2 Thermal Annulation M2_Step1->M2_Step2 M2_Disadvantages Disadvantages: - Slow - Lower Yield - Harsh Conditions M2_Step2->M2_Disadvantages M2_Step2->Product

Logical comparison of the two synthesis routes.

Conclusion

The intramolecular oxidative cyclization method appears to be a superior choice for the synthesis of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, offering significant advantages in terms of reaction time and environmental impact. While specific yield data for the phenyl derivative was not explicitly found in the surveyed literature, the description of the method as "efficient" suggests it is a high-yielding process. In contrast, the tetrazole annulation route, while established, is hampered by long reaction times and potentially lower yields. For researchers prioritizing speed and green chemistry principles, the oxidative cyclization method is the recommended pathway.

References

A Head-to-Head Comparison of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine Isomers as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various isomers of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, a scaffold of significant interest in medicinal chemistry. The following sections detail the cytotoxic activities of these compounds against several cancer cell lines, supported by experimental data and protocols.

The[1][2][3]triazolo[4,3-b]pyridazine core is a recognized pharmacophore with a wide range of therapeutic properties, including anticancer, anxiolytic, and anticonvulsant activities. Strategic substitution on this heterocyclic system, particularly at the 3- and 6-positions, has been a key focus of research to develop potent and selective therapeutic agents. This guide focuses on isomers of 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine, where substitutions on the 3-phenyl ring give rise to a series of isomeric compounds with varying biological activities.

Comparative Cytotoxicity of 6-Chloro-3-(substituted-phenyl)triazolo[4,3-b]pyridazine Isomers

Recent studies have explored the anticancer potential of a series of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines. The cytotoxic activity of these compounds was evaluated against various human cancer cell lines, with several isomers demonstrating potent activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound ID3-Phenyl SubstituentCell LineIC50 (µM)Reference
4f 4-FluorophenylSB-ALL~1.64-5.66[3]
NALM-6~1.14-3.7[3]
4j 4-ChlorophenylSB-ALL~1.64-5.66[3]
NALM-6~1.14-3.7[3]
4q 4-NitrophenylSB-ALL~1.64-5.66[3]
NALM-6~1.14-3.7[3]
4a PhenylMCF-7>50[3]
Doxorubicin (Reference Drug)SB-ALL0.167[3]

Experimental Protocols

Synthesis of 6-Chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines

An efficient synthesis of a series of 6-chloro-3-substituted-[1][2][3]triazolo[4,3-b]pyridazines is achieved through the intramolecular oxidative cyclization of various 6-chloropyridazin-3-yl hydrazones.[3] This reaction is typically carried out using iodobenzene diacetate as the oxidizing agent.[3] The structures of the synthesized compounds are confirmed using elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry.[3]

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product 3,6-Dichloropyridazine 3,6-Dichloropyridazine 6-Chloro-3-hydrazinopyridazine 6-Chloro-3-hydrazinopyridazine 3,6-Dichloropyridazine->6-Chloro-3-hydrazinopyridazine Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate Substituted Benzaldehyde Substituted Benzaldehyde 6-Chloropyridazin-3-yl hydrazone 6-Chloropyridazin-3-yl hydrazone 6-Chloro-3-hydrazinopyridazine->6-Chloropyridazin-3-yl hydrazone Substituted Benzaldehyde 6-Chloro-3-(substituted-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-Chloro-3-(substituted-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine 6-Chloropyridazin-3-yl hydrazone->6-Chloro-3-(substituted-phenyl)-[1,2,4]triazolo[4,3-b]pyridazine Iodobenzene diacetate (Oxidative Cyclization)

General synthetic scheme for 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine isomers.

In Vitro Cytotoxicity Assay

The in vitro cytotoxic activities of the synthesized compounds were evaluated against human cancer cell lines, such as Acute Lymphoblastic Leukemia (SB-ALL and NALM-6) and breast adenocarcinoma (MCF-7), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action: Induction of Apoptosis

Further investigations into the mechanism of action of the most potent compounds revealed that they induce apoptosis (programmed cell death) in cancer cells. For instance, compounds 4f , 4j , and 4q were found to induce apoptosis in NALM-6 cells through the activation of caspases 3 and 7.[3] Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis.

G Triazolopyridazine_Isomer 6-Chloro-3-phenyltriazolo [4,3-b]pyridazine Isomer Cancer_Cell Cancer Cell Triazolopyridazine_Isomer->Cancer_Cell Enters Procaspase_3_7 Pro-caspase 3/7 Cancer_Cell->Procaspase_3_7 Initiates signaling cascade Active_Caspase_3_7 Active Caspase 3/7 Procaspase_3_7->Active_Caspase_3_7 Activation Apoptosis Apoptosis Active_Caspase_3_7->Apoptosis Execution

Simplified pathway of apoptosis induction by triazolopyridazine isomers.

Structure-Activity Relationship (SAR) Insights

The data presented in the table suggests some preliminary structure-activity relationships. The unsubstituted 3-phenyl derivative (4a ) showed weak activity against the MCF-7 cell line. In contrast, the introduction of electron-withdrawing groups, such as fluoro (4f ), chloro (4j ), and nitro (4q ) at the para-position of the phenyl ring, led to a significant increase in cytotoxic activity against the leukemia cell lines SB-ALL and NALM-6.[3] This indicates that the electronic properties of the substituent on the 3-phenyl ring play a crucial role in the anticancer potency of these compounds.

Conclusion

The 6-Chloro-3-phenyltriazolo[4,3-b]pyridazine scaffold represents a promising framework for the development of novel anticancer agents. The comparative data presented in this guide highlights that substitutions on the 3-phenyl ring significantly influence the cytotoxic activity of these compounds. Specifically, the presence of electron-withdrawing groups at the para-position of the phenyl ring appears to be beneficial for enhanced potency against leukemia cell lines. Further research, including the exploration of a wider range of substituents and positional isomers, is warranted to fully elucidate the structure-activity relationships and to optimize this scaffold for potential therapeutic applications. The induction of apoptosis via caspase activation provides a key mechanistic insight into the anticancer effects of these promising molecules.[3]

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 6-Chloro-3-phenyltriazolo[4,3-B]pyridazine

Essential Guide to the Proper Disposal of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine

For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Compliance

The proper disposal of chemical waste is paramount to maintaining a safe laboratory environment and adhering to regulatory standards. This guide provides detailed procedures for the safe disposal of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine, a halogenated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on best practices for the disposal of similar chlorinated organic compounds and general laboratory waste management principles.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Classification :

    • Treat 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine as a hazardous waste.

    • Due to its chlorinated nature, it falls under the category of halogenated organic waste.

  • Waste Segregation :

    • Crucially, do not mix this waste with non-halogenated organic solvents or other incompatible waste streams. Mixing can complicate the disposal process and increase costs.

    • Store waste in a designated, clearly labeled container for "Halogenated Organic Waste."

  • Container Management :

    • Use a container that is in good condition, free from leaks, and compatible with the chemical. The original container is often a suitable choice.

    • The container must be kept tightly sealed except when adding waste to prevent evaporation and spills.[4][5]

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine," and the approximate concentration and quantity.

  • Storage :

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • Ensure secondary containment is in place to capture any potential leaks.

    • Store away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • Provide them with a complete and accurate description of the waste.

    • Follow all institutional and regulatory procedures for waste handover.

  • Decontamination of Empty Containers :

    • If the original container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate must be collected and disposed of as hazardous waste.[4]

    • After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean labware.

Quantitative Data Summary

ParameterGuideline/RegulationSource
Waste Classification Hazardous Waste (likely toxic and ecotoxic)General Chemical Class
EPA Regulations Governed by RCRA, 40 CFR Part 262[1]
Segregation Must be segregated from non-halogenated waste[4]
Container Labeling "Hazardous Waste" + Chemical Name + Concentration[4][5]
Disposal Method Incineration by a licensed facilityGeneral Practice

Experimental Protocols

Triple-Rinse Procedure for Empty Containers:

  • Objective: To decontaminate an empty container that held 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine for safe disposal.

  • Materials:

    • Empty container

    • Appropriate solvent (e.g., acetone or ethanol)

    • Designated "Halogenated Organic Waste" container

    • Personal Protective Equipment (PPE)

  • Methodology:

    • Perform the entire procedure in a chemical fume hood.

    • Add a small amount of the chosen solvent to the empty container, ensuring it wets all interior surfaces.

    • Securely cap and shake the container for at least 30 seconds.

    • Empty the solvent (now considered rinsate) into the designated "Halogenated Organic Waste" container.

    • Repeat steps 2-4 two more times for a total of three rinses.

    • Allow the container to air dry completely in the fume hood before disposal.

    • Deface the original label on the now-decontaminated container.

Disposal Decision Workflow

DisposalWorkflowDisposal Decision Workflow for 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazinecluster_prepPreparationcluster_classificationClassification & Segregationcluster_containmentContainmentcluster_disposalDisposalstartChemical waste generatedppeDon appropriate PPEstart->ppefume_hoodWork in a chemical fume hoodppe->fume_hoodclassifyClassify as Hazardous:Halogenated Organic Wastefume_hood->classifysegregateSegregate from incompatible wasteclassify->segregatecontainerUse a compatible,sealed containersegregate->containerlabel_containerLabel container:'Hazardous Waste' & full chemical namecontainer->label_containerstoreStore in designatedsatellite accumulation arealabel_container->storecontact_ehsContact EHS or licensedwaste disposal servicestore->contact_ehsendProper disposal completecontact_ehs->end

Caption: Logical workflow for the proper disposal of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine.

By adhering to these procedures, you contribute to a safer laboratory environment, ensure regulatory compliance, and minimize environmental impact. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for any chemicals you handle.

Personal protective equipment for handling 6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine. Adherence to these procedures is vital for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)
Protection Type Specific PPE Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields meeting ANSI Z87.1 standards.[6][7] A face shield should be worn over safety glasses when there is a risk of splashing or aerosol generation.[6][8]To protect eyes from splashes and airborne particles of the chemical.
Skin Protection - Gloves: Nitrile gloves are a suitable choice for handling many chemicals and provide good resistance.[7][9] Always inspect gloves for tears or punctures before use. - Lab Coat: A flame-resistant lab coat that is fully buttoned is required.[7] - Clothing: Long pants and closed-toe shoes must be worn to cover all exposed skin on the lower body.To prevent skin contact, which may cause an allergic reaction.[4][5]
Respiratory Protection All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles.[10] If a fume hood is not available, a respirator may be required, which necessitates proper training, fit-testing, and medical evaluation.[10]To prevent respiratory irritation and potential sensitization from inhaling the powdered chemical.[1]

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine throughout your experimental workflow.

Preparation and Weighing
  • Work Area: Designate a specific area for handling this compound.[1] Ensure the work surface, preferably within a chemical fume hood, is covered with absorbent bench paper.[1]

  • Ventilation: All manipulations of the solid chemical must be conducted inside a properly functioning chemical fume hood to control exposure to airborne dust.[2][10]

  • Weighing: If possible, use an enclosed balance.[1] Use weigh boats to minimize the risk of spills.[1] Keep the container of the chemical closed as much as possible.[1]

Dissolution and Reaction Setup
  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This should also be done inside a chemical fume hood.[1]

  • Glassware: Use clean, dry glassware and inspect it for any cracks or defects before use.[3]

  • Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed.

Post-Experiment Workup
  • Quenching: If the reaction needs to be quenched, do so carefully and in a controlled manner to avoid vigorous reactions.

  • Extraction and Purification: Perform all extractions and purifications within the fume hood.

Disposal Plan

Proper disposal of 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Chemical Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain.
Contaminated Labware (e.g., weigh boats, pipette tips) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves) Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
Empty Chemical Containers Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The defaced, triple-rinsed container can then be disposed of according to institutional guidelines.
Aqueous Waste As the parent compound is highly hazardous to water, all aqueous waste containing this chemical must be collected as hazardous waste.[4][5]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area don_ppe Don Appropriate PPE prep_area->don_ppe Ensure Safety First weigh Weigh Solid Compound don_ppe->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve react Perform Reaction dissolve->react decontaminate Decontaminate Work Area & Glassware react->decontaminate Post-Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe

Caption: Workflow for handling 6-Chloro-3-phenyl[1][2][3]triazolo[4,3-B]pyridazine.

References

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Top-N result to add to graph 6

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6-Chloro-3-phenyl[1,2,4]triazolo[4,3-B]pyridazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.